molecular formula C15H14O B144465 Dehydrochromolaenin

Dehydrochromolaenin

Cat. No.: B144465
M. Wt: 210.27 g/mol
InChI Key: UYXJESJBZRIFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrochromolaenin is a chemical compound of significant interest in scientific research. Its specific biological activity, mechanism of action, and potential research applications are currently under investigation. Researchers are exploring its value in various experimental models to elucidate its pharmacological profile and cellular targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,8-trimethylbenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXJESJBZRIFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dehydrochromolaenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 20013-76-7

This technical guide provides an in-depth overview of Dehydrochromolaenin, a sesquiterpenoid natural product. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, spectroscopic data, biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound, with the IUPAC name 1,5,8-trimethylnaphtho[2,1-b]furan, is a small molecule with the following key properties:

PropertyValueSource
CAS Number 20013-76-7[1][2]
Molecular Formula C₁₅H₁₄O[2]
Molecular Weight 210.27 g/mol [2]
Melting Point 98-100 °C[1]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Predicted Water Solubility 0.0086 g/L[3]
Predicted logP 4.66 - 5.03[3]
Topological Polar Surface Area 13.1 Ų[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following are representative data:

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not explicitly found in search results. Representative shifts for similar aromatic and methyl protons would be expected.Data not explicitly found in search results. Representative shifts for furan, naphthalene, and methyl carbons would be expected.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Interpretation
Data not explicitly found in search results. Expected peaks would include those for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (furan ring).
Mass Spectrometry (MS)
m/z Interpretation
210.1045[M]⁺ (Monoisotopic Mass)
Further fragmentation data not explicitly found in search results. Fragmentation would likely involve loss of methyl groups and cleavage of the furan ring.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

This compound is believed to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DHC This compound DHC->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Caption: Keap1-Nrf2 antioxidant pathway activation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely mediated through the inhibition of the NF-κB signaling pathway, a central pathway in the inflammatory response.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates DHC This compound DHC->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus and activates Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Caption: NF-κB anti-inflammatory pathway inhibition.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity, which is thought to be due to its ability to disrupt the bacterial cell membrane and wall, leading to leakage of intracellular components and ultimately cell death.

Antimicrobial_Workflow DHC This compound Cell_Membrane Bacterial Cell Membrane/Wall DHC->Cell_Membrane interacts with Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption leads to Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of action workflow.

Experimental Protocols

The following are adapted protocols for the isolation and biological evaluation of this compound.

Isolation of this compound from Curcuma zedoaria (Adapted Protocol)

This compound can be isolated from the rhizomes of Curcuma zedoaria.

Workflow:

Isolation_Workflow Start Dried Rhizomes of Curcuma zedoaria Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (n-hexane, ethyl acetate) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., Preparative TLC/HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: General workflow for isolation.

Methodology:

  • Extraction: Dried and powdered rhizomes of Curcuma zedoaria are macerated with methanol at room temperature for 72 hours. The process is repeated three times to ensure complete extraction.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, and ethyl acetate.

  • Chromatographic Separation: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the free radical scavenging activity of this compound.

Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

  • Assay Procedure: Different concentrations of the this compound solution are added to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer. A control containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protein Denaturation Assay (Anti-inflammatory Activity)

This assay evaluates the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

  • Reaction Mixture: The reaction mixture consists of a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).

  • Assay Procedure: Different concentrations of this compound are added to the BSA solution. The mixtures are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • Measurement: After cooling, the turbidity of the solutions is measured at 660 nm. A control containing only the solvent and BSA is also measured.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This technical guide provides a foundational understanding of this compound for researchers. Further investigation is warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

Dehydrochromolaenin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrochromolaenin, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The document summarizes quantitative data on extraction yields, outlines detailed experimental protocols, and visualizes key experimental workflows. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Asteraceae family, particularly within the Chromolaena and Eupatorium genera. The most prominently cited natural source for this compound is Chromolaena odorata , a perennial shrub native to the Americas that has become widespread in tropical regions of Asia and Africa. Various parts of C. odorata, including the leaves, have been found to contain a diverse array of secondary metabolites, including this compound.

Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the experimental protocols commonly employed in this process.

Extraction

The initial step in isolating this compound is the extraction of the compound from the plant material. This is typically achieved through solvent extraction, where the choice of solvent is critical to maximize the yield of the target compound.

Experimental Protocol: Solvent Extraction of Chromolaena odorata Leaves

  • Plant Material Preparation: Freshly collected leaves of Chromolaena odorata are thoroughly washed and shade-dried to a constant weight. The dried leaves are then pulverized into a fine powder to increase the surface area for solvent penetration.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is frequently reported as an effective solvent for the extraction of polar and semi-polar compounds, including sesquiterpenes, from C. odorata. The extraction is typically performed at room temperature with continuous agitation for a period of 24 to 72 hours. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

  • Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Therefore, further fractionation and purification steps are necessary to isolate this compound.

Experimental Protocol: Chromatographic Purification of this compound

  • Solvent Partitioning: The crude methanolic extract can be subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This step helps to separate compounds based on their polarity and reduces the complexity of the mixture for subsequent chromatographic steps.

  • Column Chromatography: The fraction enriched with this compound is then subjected to column chromatography over a stationary phase, typically silica gel.

    • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Sample Loading: The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate). Fractions are collected sequentially.

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. The TLC plates are visualized under UV light and/or with a suitable staining reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (Prep-HPLC) to obtain highly pure this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. While specific yield data for pure this compound is not extensively reported in the available literature, data on the yield of crude extracts from Chromolaena odorata provides a useful benchmark.

Plant MaterialExtraction SolventExtraction MethodYield of Crude Extract (%)Reference
Dried Leaves of Chromolaena odorata (30 g)n-hexaneMaceration (24h)4.33[1]
Dried Leaves of Chromolaena odorata (30 g)DichloromethaneMaceration (24h)6.77[1]
Dried Leaves of Chromolaena odorata (30 g)Ethyl AcetateMaceration (24h)7.33[1]
Dried Leaves of Chromolaena odorata (30 g)MethanolMaceration (24h)10.00[1]
Dried Leaves of Chromolaena odorata (30 g)WaterMaceration (24h)7.33[1]
Dried Leaves of Chromolaena odorata (2.76 kg)MethanolMaceration (3 x 24h)30.15[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Chromolaena odorata.

Isolation_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Chromolaena odorata Leaves prep Washing, Drying & Pulverization start->prep extraction Solvent Extraction (e.g., Methanol) prep->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Solvent Partitioning concentration->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC tlc->prep_hplc end Pure this compound prep_hplc->end

Figure 1: General workflow for the isolation of this compound.
Potential Signaling Pathways

This compound is reported to possess anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, it is hypothesized that, similar to other flavonoids and sesquiterpenes, it may exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor dehydro This compound IKK IKK Complex dehydro->IKK inhibits receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to nucleus IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription MAPK_Pathway cluster_stimulus_mapk External Stimuli cluster_inhibition_mapk Inhibition Point cluster_pathway_mapk MAPK Cascade cluster_response Cellular Response stimulus_mapk e.g., Cytokines, Stress MAPKKK MAPKKK (e.g., MEKK) stimulus_mapk->MAPKKK activates dehydro_mapk This compound MAPKK MAPKK (e.g., MKK) dehydro_mapk->MAPKK inhibits MAPK MAPK (e.g., ERK, JNK, p38) dehydro_mapk->MAPK inhibits MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

References

The Enigmatic Pathway of Dehydrochromolaenin: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrochromolaenin, a furanocadalene-type sesquiterpene found in plants such as Chromolaena odorata, has garnered interest for its potential biological activities. However, the precise biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide synthesizes current knowledge on sesquiterpene biosynthesis to propose a putative pathway for this compound. It provides a framework for researchers by outlining general experimental protocols for pathway elucidation and offering templates for quantitative data presentation. This document aims to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this intriguing natural product, paving the way for its potential biotechnological production and therapeutic application.

Introduction

Chromolaena odorata, a member of the Asteraceae family, is a prolific producer of a diverse array of secondary metabolites, including a significant number of sesquiterpenoids. Among these, this compound, a sesquiterpene characterized by a furanocadalene skeleton, is of particular interest due to its potential pharmacological properties. Understanding the biosynthetic machinery responsible for its production is paramount for harnessing its full potential, either through metabolic engineering of plants or heterologous expression in microbial systems.

This whitepaper provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing parallels with known sesquiterpene biosynthetic routes. It is designed to be a technical resource for researchers, offering detailed experimental methodologies and frameworks for data analysis essential for investigating this pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenes universally originates from the C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] The formation of the vast diversity of sesquiterpene carbon skeletons is then catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).[2][3]

Based on the structure of this compound and established mechanisms of sesquiterpene cyclization, a putative biosynthetic pathway is proposed below.

Step 1: Synthesis of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced through the MVA pathway in the cytosol and the MEP pathway in plastids. Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield (2E,6E)-farnesyl pyrophosphate (FPP).[4][5]

Step 2: Cyclization of FPP to a Cadinane-type Carbocation

A specific sesquiterpene synthase (TPS), likely a cadinene synthase, is hypothesized to catalyze the initial cyclization of FPP. This reaction proceeds through the ionization of FPP to form a farnesyl cation, which then undergoes a series of cyclizations and rearrangements. For the formation of a cadinane skeleton, a 1,10-cyclization followed by a second cyclization would lead to a cadinane-type carbocation intermediate.

Step 3: Formation of a Cadinene Intermediate

The cadinane carbocation is then deprotonated to yield a stable cadinene sesquiterpene, such as δ-cadinene or γ-cadinene. The specific isomer formed would depend on the regiospecificity of the deprotonation step, which is dictated by the active site of the specific cadinene synthase.[6]

Step 4: Aromatization of the Cadinene Skeleton

Subsequent enzymatic reactions, likely involving one or more cytochrome P450 monooxygenases (P450s) and/or dehydrogenases, would catalyze the aromatization of one of the rings of the cadinane skeleton to form a cadalene-type intermediate.

Step 5: Furan Ring Formation

The final and most speculative step is the formation of the furan ring. This is likely a multi-step process initiated by the oxidation of the isopropyl side chain. The oxidation could be catalyzed by P450s, leading to the formation of hydroxylated and keto intermediates. Subsequent cyclization and dehydration would then lead to the formation of the furan ring, yielding this compound. The oxidation of furans is known to proceed through epoxide or cis-enedione intermediates.[7]

Visualization of the Proposed Pathway and Experimental Workflow

To facilitate a clearer understanding, the proposed biosynthetic pathway and a general experimental workflow for its elucidation are depicted using Graphviz diagrams.

This compound Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 Core Sesquiterpene Synthesis cluster_2 Tailoring Steps IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP FPPS Cadinane_Cation Cadinane Carbocation FPP->Cadinane_Cation Sesquiterpene Synthase (TPS) Cadinene Cadinene Intermediate Cadinane_Cation->Cadinene Deprotonation Cadalene Cadalene Intermediate Cadinene->Cadalene P450s / Dehydrogenases This compound This compound Cadalene->this compound P450s / Oxidoreductases

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Plant_Material Plant Material (Chromolaena odorata) Transcriptome_Sequencing Transcriptome Sequencing Plant_Material->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (TPS, P450s) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression (E. coli, Yeast) Candidate_Gene_Identification->Gene_Cloning In_vivo_Function In vivo Functional Characterization (Gene Silencing, Overexpression) Candidate_Gene_Identification->In_vivo_Function Enzyme_Assays In vitro Enzyme Assays with FPP Gene_Cloning->Enzyme_Assays Product_Identification Product Identification (GC-MS, NMR) Enzyme_Assays->Product_Identification Pathway_Elucidation Pathway Elucidation Product_Identification->Pathway_Elucidation In_vivo_Function->Pathway_Elucidation

Caption: General experimental workflow for pathway elucidation.

Quantitative Data Summary

Currently, there is no published quantitative data specifically for the biosynthesis of this compound. The following table serves as a template for researchers to populate as data becomes available. This structured format will facilitate comparison across different experimental conditions and studies.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Reference
CoTPSx (putative)FPP
CoP450_arom (putative)Cadinene
CoP450_furan (putative)Cadalene

Note: Co denotes Chromolaena odorata. TPSx, P450_arom, and P450_furan are placeholder names for the putative sesquiterpene synthase, aromatase, and furan-forming cytochrome P450, respectively.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes
  • Plant Material: Collect fresh, young leaf tissue from Chromolaena odorata, as this is often a primary site of secondary metabolite biosynthesis. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction and Transcriptome Sequencing: Extract total RNA using a plant-specific RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer. Construct a cDNA library and perform deep sequencing using a platform such as Illumina or PacBio.

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Identify candidate sesquiterpene synthase (TPS) and cytochrome P450 (P450) genes by BLAST searches against public databases (e.g., NCBI) using known plant TPS and P450 sequences as queries. Perform phylogenetic analysis to classify the identified candidates.

Heterologous Expression and Enzyme Assays
  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR. Clone the amplicons into an appropriate expression vector for E. coli (e.g., pET series) or yeast (e.g., pYES-DEST52).

  • Heterologous Expression in E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In vitro Enzyme Assays:

    • TPS Assay: Incubate the purified TPS enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Overlay the reaction with a layer of a water-immiscible organic solvent (e.g., hexane or pentane) to trap volatile sesquiterpene products.

    • P450 Assay: For P450s, the assay will require a reconstituted system including the P450 enzyme, a P450 reductase, and a source of NADPH, or co-expression with a reductase in a host like yeast. The substrate will be the product of the preceding enzymatic step (e.g., the cadinene intermediate for the aromatase).

  • Product Analysis: Analyze the organic solvent layer from the assays by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products. Compare the mass spectra and retention times with authentic standards if available, or use NMR for structural elucidation of novel compounds.

In vivo Functional Characterization
  • Gene Silencing: Use Virus-Induced Gene Silencing (VIGS) or generate stable transgenic C. odorata plants with RNAi constructs to downregulate the expression of candidate genes.

  • Metabolite Analysis: Extract secondary metabolites from the silenced and control plants and analyze the metabolite profiles using GC-MS or LC-MS. A significant reduction in the level of this compound in the silenced plants would confirm the involvement of the targeted gene in its biosynthesis.

  • Overexpression: Generate transgenic plants overexpressing the candidate genes to observe any increase in the production of this compound or its precursors.

Conclusion and Future Outlook

The biosynthesis of this compound in Chromolaena odorata presents an exciting and unexplored area of plant secondary metabolism. The proposed pathway in this guide provides a robust hypothesis to direct future research. The successful elucidation of this pathway will not only contribute to our fundamental understanding of sesquiterpene biosynthesis but also open avenues for the sustainable production of this potentially valuable compound. The experimental protocols and data presentation frameworks provided herein are intended to standardize and accelerate these research efforts. Future work should focus on the identification and characterization of the specific enzymes involved, particularly the initial sesquiterpene synthase and the subsequent tailoring enzymes responsible for aromatization and furan ring formation. Isotopic labeling studies will also be invaluable in confirming the proposed reaction mechanisms.[8][9]

References

Unveiling the Nematicidal Potential of 1,2-Dehydropyrrolizidine Alkaloids from Chromolaena odorata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The invasive neotropical shrub Chromolaena odorata (formerly Eupatorium odoratum), a member of the Asteraceae family, has long been recognized in traditional medicine for its diverse therapeutic properties. While initial inquiries into a compound termed "dehydrochromolaenin" have proven inconclusive, extensive phytochemical research has led to the isolation and characterization of a class of bioactive compounds with significant potential: 1,2-dehydropyrrolizidine alkaloids (PAs). This technical guide provides an in-depth overview of the discovery, historical research, and biological activity of these important natural products, with a particular focus on their promising nematicidal properties. Detailed experimental protocols for their extraction, isolation, and structure elucidation are presented, alongside quantitative bioactivity data and visualizations of relevant biological pathways and experimental workflows.

Discovery and Historical Context

The investigation into the chemical constituents of Chromolaena odorata has a rich history, with early studies focusing on its essential oils and flavonoid content. However, a pivotal discovery in the mid-1990s shifted the scientific focus towards its alkaloidal components.

A landmark study by Biller and colleagues in 1994 was the first to definitively identify the presence of 1,2-dehydropyrrolizidine alkaloids in C. odorata.[1][2][3][4] Their work laid the foundation for subsequent research into the ecological role and potential applications of these compounds. The primary PAs identified in the roots and mature flower heads of the plant were intermedine and rinderine , along with their N-oxides.[2][5] These findings were significant as PAs were known to be potent defense compounds against herbivores.[2]

Subsequent research has confirmed the presence of these and other PAs, such as 7- and 9-angeloylretronecine and 3′-acetylrinderine, solidifying the understanding that C. odorata is a notable producer of this class of alkaloids.[2]

Physicochemical Properties

The core structure of these alkaloids is a pyrrolizidine nucleus, which is an unsaturated five-membered ring fused to a five-membered ring with a nitrogen atom at the bridgehead. The 1,2-double bond in the pyrrolizidine ring is a key feature responsible for their biological activity and toxicity. The specific alkaloids found in C. odorata, such as intermedine and rinderine, are esters of the necine base retronecine with necic acids.

CompoundMolecular FormulaMolar Mass ( g/mol )Structure
Intermedine C₁₅H₂₅NO₅299.36[Insert 2D structure of Intermedine]
Rinderine C₁₅H₂₅NO₅299.36[Insert 2D structure of Rinderine]

Experimental Protocols

The isolation and characterization of 1,2-dehydropyrrolizidine alkaloids from Chromolaena odorata involve a series of well-established phytochemical techniques.

Extraction of Pyrrolizidine Alkaloids

A common method for extracting PAs from plant material is an acid-base extraction procedure.

Protocol:

  • Maceration: Air-dried and powdered root material of C. odorata is macerated in an acidic aqueous solution (e.g., 0.5 M HCl) for 24 hours. This protonates the nitrogen atom of the alkaloids, rendering them soluble in the aqueous phase.

  • Filtration: The acidic extract is filtered to remove solid plant debris.

  • Basification: The filtrate is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with a non-polar organic solvent, such as dichloromethane or chloroform. The alkaloids partition into the organic phase.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is then subjected to chromatographic techniques to isolate the individual alkaloids.

Protocol:

  • Column Chromatography: The crude extract is fractionated using column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is employed to separate the compounds based on their polarity.

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC, and those containing compounds with similar retention factors (Rf values) are pooled. A common developing solvent system for PAs on silica gel TLC plates is a mixture of chloroform, methanol, and ammonia. The spots can be visualized by spraying with Dragendorff's reagent, which gives a characteristic orange to reddish-brown color with alkaloids.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the isolated fractions is often achieved using preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid.

Structure Elucidation

The definitive identification of the isolated alkaloids is accomplished through a combination of spectroscopic methods.

Techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, aiding in the identification of the necine base and the necic acid moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the complete connectivity of the molecule and confirming the stereochemistry.

Biological Activity: Nematicidal Effects

A significant area of research on the PAs from C. odorata has been their potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1][6]

Quantitative Nematicidal Activity

In vitro studies have demonstrated that a mixture of pure PAs isolated from C. odorata roots exhibits significant nematicidal effects.[1][6]

Concentration of PAs (ppm)Effect on Meloidogyne incognita JuvenilesReference
70Significant reduction in motility and infectivity[1][6]
350Near-complete inhibition of motility and infectivity[1][6]

These studies indicate a dose-dependent inhibitory effect of the PAs on the nematodes.[6]

Visualizations

Experimental Workflow for PA Isolation

experimental_workflow plant_material Dried & Powdered C. odorata Roots extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Alkaloid Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Monitoring hplc Preparative HPLC fractions->hplc pure_alkaloids Pure PAs (Intermedine, Rinderine) hplc->pure_alkaloids structure_elucidation Structure Elucidation (MS, NMR) pure_alkaloids->structure_elucidation

Caption: Workflow for the isolation of pyrrolizidine alkaloids.

Proposed Nematicidal Mechanism of Action

While the precise molecular targets are still under investigation, a plausible mechanism for the nematicidal activity of PAs involves the disruption of neuromuscular function in nematodes.

nematicidal_mechanism pathway_node pathway_node effect_node effect_node PA Pyrrolizidine Alkaloids (e.g., Intermedine, Rinderine) receptor Nicotinic Acetylcholine Receptors (nAChRs) PA->receptor Binds to channel_activation Ion Channel Dysregulation receptor->channel_activation Leads to paralysis Paralysis & Disorientation channel_activation->paralysis inhibition Inhibition of Host Finding & Root Invasion paralysis->inhibition

Caption: Proposed mechanism of nematicidal action of PAs.

Conclusion and Future Directions

The discovery and subsequent research on 1,2-dehydropyrrolizidine alkaloids from Chromolaena odorata have unveiled a promising class of natural products with potent nematicidal activity. The historical misnomer of "this compound" has given way to a clear scientific understanding of the true bioactive constituents. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore these compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these PAs in nematodes. Structure-activity relationship studies could lead to the development of more potent and selective nematicidal agents. Furthermore, investigating the agronomic potential of using C. odorata extracts or the pure alkaloids as environmentally friendly alternatives to synthetic nematicides warrants further exploration. The rich phytochemistry of this invasive plant continues to be a valuable resource for the discovery of novel bioactive compounds.

References

Dehydrochromolaenin: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrochromolaenin is a sesquiterpenoid natural product with the IUPAC name 1,5,8-trimethylnaphtho[2,1-b]furan. It has been identified as a constituent of Chromolaena laevigata, a plant species known for producing a variety of bioactive secondary metabolites. The naphthofuran scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by compounds containing this moiety. This technical guide provides a summary of the key spectroscopic data required for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure

  • Compound Name: this compound

  • Synonyms: Furanocadalene, Furanocadinene

  • IUPAC Name: 1,5,8-trimethylnaphtho[2,1-b]furan

  • Molecular Formula: C₁₅H₁₄O

  • CAS Number: 20013-76-7

Spectroscopic Data

Note: Extensive literature searches did not yield a complete, publicly available set of experimental spectroscopic data specifically for this compound. Therefore, the following tables present representative data for a closely related naphtho[2,1-b]furan derivative to illustrate the expected spectral characteristics. These values should be considered as a reference for comparison upon experimental analysis of an authentic sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.85d8.01HAr-H
7.60d8.01HAr-H
7.45t7.51HAr-H
7.30t7.51HAr-H
7.20s-1HFuran-H
2.60s-3HAr-CH₃
2.50s-3HAr-CH₃
2.40s-3HFuran-CH₃

Table 2: Representative ¹³C NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl₃)

Chemical Shift (δ) ppmCarbon Type
155.0C
148.5C
132.0C
130.0C
128.5CH
126.0CH
125.5C
124.0CH
122.0C
118.0C
111.5CH
105.0CH
21.5CH₃
20.0CH₃
14.5CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data for a Naphtho[2,1-b]furan Derivative

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1620, 1580, 1450StrongAromatic C=C stretch
1250-1000StrongC-O stretch (furan)
880-750StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data for a Naphtho[2,1-b]furan Derivative

m/zRelative Intensity (%)Assignment
210100[M]⁺ (Molecular Ion)
19580[M - CH₃]⁺
16760[M - C₂H₃O]⁺
13940[M - C₄H₅O]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Format: Transmittance or Absorbance.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source.

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the purified sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (High-Resolution EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Resolution: >10,000.

  • Data Acquisition: Centroid or profile mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis Plant_Material Chromolaena laevigata Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR (¹H, ¹³C) Pure_Compound->NMR IR IR Pure_Compound->IR MS MS Pure_Compound->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Spectroscopic_Synergy cluster_techniques Spectroscopic Techniques Structure This compound Structure NMR NMR (¹H, ¹³C) NMR->Structure Carbon-Hydrogen Framework IR IR IR->Structure Functional Groups MS MS MS->Structure Molecular Formula & Fragmentation

Potential Biological Activities of Dehydrochromolaenin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Dehydrochromolaenin (CAS 20013-76-7), also known as 1,5,8-Trimethylnaphtho[2,1-b]furan, is not extensively available in the current body of scientific literature. This technical guide, therefore, extrapolates the potential biological activities of this compound based on the known pharmacological properties of its core chemical scaffold, the benzofuran and naphthofuran moieties. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

This compound is a sesquiterpenoid derivative belonging to the furanocadalene class of natural products. Its naphtho[2,1-b]furan core structure is a recurring motif in a variety of bioactive natural products. Benzofuran and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This whitepaper will provide an in-depth overview of these potential biological activities, supported by data from structurally related compounds, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Potential Cytotoxic and Antitumor Activity

Benzofuran and naphthofuran derivatives have demonstrated significant potential as anticancer agents.[1][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5]

Quantitative Data on Related Compounds

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of other benzofuran and naphthofuran derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

Compound ClassCompound/DerivativeCell LineIC50 (µM)Reference
Benzofuran 3-acyl-5-hydroxybenzofuran derivativeMCF-7 (Breast Cancer)43.08[4]
Furoquinoline Furoquinone derivativesL1210, MDA-MB 231, PC3Not specified, but noted as most interesting[6]
Fusarochromanone FC101UM-UC14 (Bladder Cancer)< 2.5[5]
Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

Cytotoxicity_Pathways This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Inhibition Apoptosis Apoptosis Cancer Cell->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Signaling Pathways Signaling Pathways Cancer Cell->Signaling Pathways Proliferation Proliferation Signaling Pathways->Proliferation

Potential Anti-inflammatory Activity

Natural products containing furan and benzofuran cores have been reported to possess anti-inflammatory properties.[7][8] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Related Compounds

The anti-inflammatory potential of furanocoumarins, a class of compounds containing a furan ring fused to a coumarin, highlights the prospective activity of this compound.

Compound ClassCompound/DerivativeModelEffectED50 (mg/kg)Reference
Furanocoumarin BergaptenCarrageenan-induced paw edemaInhibition of inflammation1.6[7]
Furanocoumarin Oxypeucedanin hydrateCarrageenan-induced paw edemaInhibition of inflammation126.4[7]
Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators Transcription This compound This compound This compound->NF-κB Pathway Inhibition

Potential Antimicrobial Activity

The benzofuran scaffold is a common feature in many compounds with demonstrated antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[4][9]

Quantitative Data on Related Compounds

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for some benzofuran derivatives.

Compound ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran Benzofuran-5-ol derivativesFungal speciesNot specified, but complete inhibition reported[4]
Cedar Essential Oil δ-cadinene (major component)Micrococcus luteus7.46 (µL/mL)[10]
Cedar Essential Oil δ-cadinene (major component)Candida krusei9.46 (µL/mL)[10]
Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: Observe the wells for turbidity to determine the MIC, which is the lowest concentration with no visible growth.

Experimental Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Potential Antioxidant Activity

Many benzofuran derivatives exhibit antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[9][11] The phenolic hydroxyl groups often present in these structures play a crucial role in their antioxidant capacity.

Quantitative Data on Related Compounds

The antioxidant activity can be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound ClassCompound/DerivativeAssayActivityReference
Benzofuran Substituted benzofuran derivativesDPPHGood antioxidant activity[9]
Benzofuran-stilbene hybrid Dehydro-δ-viniferin derivativeDFT studyPotent antioxidant[12]
Benzofuran-2-one Substituted benzofuran-2-oneDPPHRemarkable activity[13][14]
Experimental Protocols

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Solutions: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the effective concentration required to scavenge 50% of the DPPH radicals.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, its naphtho[2,1-b]furan core strongly suggests a range of potential pharmacological properties. Based on the extensive research on structurally related benzofuran and naphthofuran derivatives, it is plausible that this compound may possess cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive, albeit inferential, overview of these potential activities, along with standardized experimental protocols to facilitate future investigations. Further research is warranted to isolate or synthesize this compound and empirically validate these promising biological activities, which could pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Dehydrochromolaenin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting dehydrochromolaenin from plant materials. The protocols are based on established techniques for the isolation of furanosesquiterpenoids and other secondary metabolites from plant sources, particularly from the Chromolaena and Curcuma genera.

Introduction

This compound (CAS No. 20013-76-7) is a furanosesquiterpenoid that has garnered research interest for its potential biological activities. While prominently mentioned in the context of Chromolaena odorata, it has also been identified in other plant species, such as Curcuma zedoaria. This document outlines detailed protocols for the extraction, isolation, and quantification of this compound, as well as a discussion of its putative biological signaling pathways based on related compounds.

Data Presentation: Quantitative Analysis

Due to the limited availability of specific quantitative data for this compound extraction in the public domain, the following table presents a general overview of expected yields and purity for similar furanosesquiterpenoid extractions from plant materials. These values can serve as a benchmark for optimizing the extraction process for this compound.

ParameterMethodPlant MaterialSolvent SystemYield (% of dry weight)Purity (%)Reference
Furanosesquiterpenoids Matrix Solid-Phase Dispersion (MSPD) followed by HPLCCommiphora myrrhaMethanol3.87>95[1]
Furanodiene & Furanodienone Methanolic Extraction & Column ChromatographyCurcuma zedoariaMethanolNot Specified>98[2][3]
General Phytochemicals Maceration with 70% EthanolChromolaena odorata (Leaves)70% Ethanol15.83 (crude extract)Not Specified
General Phytochemicals Maceration with 96% EthanolChromolaena odorata (Leaves)96% EthanolNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Extraction of this compound from Chromolaena odorata Leaves

This protocol is a generalized procedure for the solvent-based extraction of this compound from the leaves of Chromolaena odorata.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Chromolaena odorata.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Shade-dry the leaves at room temperature for 7-10 days or until they are brittle. Alternatively, use a hot air oven at 40-50°C for 2-3 days.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

  • Weigh 100 g of the powdered plant material.

  • Place the powder in a large conical flask or beaker.

  • Add 1 L of 96% ethanol to the flask, ensuring all the plant material is submerged.

  • Seal the flask and keep it on an orbital shaker at room temperature for 72 hours.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude ethanol extract in a minimal amount of distilled water to form a suspension.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and then ethyl acetate.

  • For each step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the respective organic layers. This compound, being a moderately polar compound, is expected to be present in the chloroform or ethyl acetate fraction.

  • Evaporate the solvent from each fraction to obtain the respective crude fractions.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract fraction using column chromatography.

1. Preparation of the Column:

  • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be separated.

  • Prepare a slurry of the silica gel in n-hexane and pour it into the column, allowing it to settle without any air bubbles.

2. Sample Loading:

  • Adsorb the crude chloroform or ethyl acetate fraction (from Protocol 1) onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried sample-silica mixture onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • A suggested gradient could be:

    • 100% n-hexane
    • n-hexane:ethyl acetate (95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90 v/v)
    • 100% ethyl acetate

  • Collect the fractions of 10-20 mL each.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualize the spots under UV light or by using an appropriate staining reagent.

  • Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

5. Purification:

  • Further purify the pooled fractions using preparative HPLC if necessary to achieve high purity.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol outlines a method for the quantification of this compound in the purified fractions using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water. A starting point could be a 70:30 (v/v) mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard of this compound.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.

3. Sample Preparation:

  • Dissolve a known weight of the purified this compound fraction in methanol to a known volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration Curve and Quantification:

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Isolation

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis p1 Fresh Chromolaena odorata Leaves p2 Washing & Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration with Ethanol p3->e1 e2 Filtration & Concentration e3 Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) e2->e3 i1 Column Chromatography (Silica Gel) e3->i1 i2 Fraction Collection & TLC Analysis i1->i2 i3 Pooling of Fractions i2->i3 i4 Preparative HPLC (Optional) i3->i4 a1 HPLC-UV/DAD Quantification i4->a1 a2 Structural Elucidation (NMR, MS) i4->a2 NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB (Inactive) NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition Apoptosis_Pathway cluster_pathways Signaling Pathways cluster_proteins Apoptotic Regulators This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK MAPK Pathway This compound->MAPK Modulation Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PI3K_Akt->Bcl2 Inhibition of Downregulation Bax Bax (Pro-apoptotic) Upregulation MAPK->Bax Promotion of Upregulation Caspases Caspase Activation (Caspase-3, -9) Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

References

High-performance liquid chromatography (HPLC) for Dehydrochromolaenin analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of Dehydrochromolaenin, a sesquiterpenoid found in Chromolaena odorata, using High-Performance Liquid Chromatography (HPLC). The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.

Introduction

This compound is a naturally occurring sesquiterpenoid with the chemical formula C15H14O and a molecular weight of 210.27 g/mol . It is one of the various secondary metabolites found in the plant Chromolaena odorata, which is known for its traditional medicinal uses. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological research. HPLC is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure the accuracy and longevity of the HPLC system. The following is a general procedure for the extraction of this compound from Chromolaena odorata plant material.

Materials:

  • Dried and powdered Chromolaena odorata leaves

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean vial.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient elution recommended)
Gradient Program Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run. A suggested starting point is a linear gradient from 10% to 90% acetonitrile over 30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength A UV-Vis or PDA detector should be used to monitor the eluent. The optimal wavelength for this compound should be determined by acquiring its UV-Vis spectrum. Based on its structure, a wavelength in the range of 220-280 nm is likely to be suitable.
Run Time Approximately 40 minutes

Note: The retention time for a phenolic compound isolated from Chromolaena odorata has been reported to be approximately 21.775 minutes under certain HPLC conditions.[1] This may serve as a preliminary reference point during method development for this compound.

Data Presentation

Quantitative data obtained from the HPLC analysis should be systematically organized for clarity and ease of comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity (Concentration Range) e.g., 1-100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Specificity Peak purity to be confirmed
Robustness To be evaluated

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered Chromolaena odorata extraction Solvent Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV-Vis/PDA Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The protocols and application notes presented here provide a comprehensive starting point for the development and validation of an HPLC method for the quantitative analysis of this compound. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate, reliable, and reproducible results, which are critical for the advancement of research and development in the pharmaceutical and natural products sectors.

References

Application Notes and Protocols for the GC-MS Analysis of Dehydrochromolaenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Dehydrochromolaenin using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the necessary protocols for extraction and analysis, along with the expected quantitative data for the identification and characterization of this sesquiterpenoid.

Introduction

This compound (C₁₅H₁₄O, Molar Mass: 210.27 g/mol ) is a naturally occurring sesquiterpenoid found in various plant species, notably Chromolaena odorata. As a member of the furanocadalene class of compounds, it is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and subsequent investigation in drug discovery and development. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and mass spectral data for unambiguous identification.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. This information is essential for the identification of the compound in a sample matrix.

ParameterValueReference/Notes
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.1045 g/mol (Monoisotopic)[1]
Retention Index (RI) 1860.8On a non-polar HP-5MS column.[2]
Mass Spectrum (m/z) m/z Relative Intensity (%)
210 (M⁺)100
19585
18030
16545
15225
14015
12820
11518
9110
778
Note: The mass spectral data is a representative fragmentation pattern for this compound under electron ionization (EI) and may vary slightly depending on the instrument and analytical conditions.

Experimental Protocols

Extraction of this compound from Chromolaena odorata

This protocol details the extraction of this compound and other sesquiterpenoids from the leaves of Chromolaena odorata using ultrasound-assisted extraction (UAE), a method known for its efficiency and reduced extraction times.

Materials and Reagents:

  • Fresh or air-dried leaves of Chromolaena odorata

  • Acetone (analytical grade)

  • Anhydrous sodium sulfate

  • Whatman No. 1 filter paper

  • Ultrasonic bath

  • Rotary evaporator

  • Grinder or blender

Procedure:

  • Sample Preparation:

    • Wash fresh leaves thoroughly with distilled water to remove any debris and air-dry them at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried leaves into a fine powder using a grinder or blender.

  • Ultrasonic-Assisted Extraction:

    • Weigh 20 g of the powdered leaf material and place it in a 500 mL Erlenmeyer flask.

    • Add 200 mL of acetone to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C)[3].

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the solvent is completely removed.

  • Drying and Storage:

    • The resulting crude extract can be further dried using a gentle stream of nitrogen or by placing it in a desiccator over anhydrous sodium sulfate.

    • Store the dried extract in a sealed vial at 4°C in the dark until GC-MS analysis.

GC-MS Analysis Protocol

This protocol provides a set of optimized parameters for the separation and identification of this compound using a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (or split with a high split ratio, e.g., 1:50, depending on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-550.

  • Solvent Delay: 3-5 minutes (to avoid detecting the solvent peak).

Data Analysis:

  • Identify this compound by comparing the obtained mass spectrum and retention index with the data provided in the quantitative data table and reference libraries (e.g., NIST, Wiley).

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plant Material (Chromolaena odorata) extraction Extraction (e.g., UAE with Acetone) sample->extraction concentration Concentration (Rotary Evaporation) extraction->concentration injection Injection concentration->injection separation GC Separation (HP-5MS Column) injection->separation ionization MS Ionization (EI, 70 eV) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram (Retention Time) detection->chromatogram mass_spectrum Mass Spectrum (m/z vs. Intensity) detection->mass_spectrum identification Compound Identification chromatogram->identification mass_spectrum->identification

Caption: Workflow for the GC-MS analysis of this compound.

Dehydrochromolaenin_Fragmentation M This compound (M+•, m/z = 210) F1 [M-CH₃]+• (m/z = 195) M->F1 -CH₃ F2 [M-C₂H₅]+• (m/z = 181) M->F2 -C₂H₅ F3 [M-CO]+• (m/z = 182) M->F3 -CO F4 [M-C₃H₇]+• (m/z = 167) M->F4 -C₃H₇ F5 Further Fragmentation F1->F5 F2->F5 F3->F5 F4->F5

Caption: Proposed fragmentation pathway of this compound.

References

Application Notes and Protocols for Dehydrochromolaenin: A Natural Product with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature reveals no published total synthesis protocols for Dehydrochromolaenin. The following application notes and protocols are therefore focused on the isolation of this natural product from its source, Chromolaena odorata, and the investigation of its significant biological activities for researchers, scientists, and drug development professionals.

This compound is a naturally occurring sesquiterpenoid found in plants of the Chromolaena genus. While its total synthesis presents an open challenge for synthetic chemists, the compound has garnered interest for its potential therapeutic applications. These notes provide an overview of its biological activities and generalized protocols for its isolation and evaluation.

Biological Activities and Potential Applications

Compounds isolated from Chromolaena odorata have demonstrated a range of biological activities, suggesting the therapeutic potential of its constituents, including this compound.

Antioxidant Activity: Natural phenolic compounds are known for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. This compound, with its chemical structure, is postulated to act as a free radical scavenger. This activity is likely mediated by its ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus preventing cellular damage.

Anti-inflammatory Effects: Inflammation is a key process in many chronic diseases. Natural products are a rich source of anti-inflammatory agents. Chalcones and other flavonoids isolated from Chromolaena odorata have been shown to possess anti-inflammatory properties.[1] A common mechanism for such compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] Activation of this pathway leads to the transcription of pro-inflammatory genes, and its inhibition can significantly reduce the inflammatory response.[4][5] It is plausible that this compound shares this mechanism.

Antimicrobial Properties: Extracts from Chromolaena odorata have been tested against a variety of pathogenic bacteria.[1][6] Bioassay-guided fractionation has led to the isolation of compounds with significant antimicrobial activity.[6] This suggests that this compound could be a valuable lead compound for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for compounds isolated from Chromolaena odorata against various clinical and phytopathogenic bacteria, as reported in the literature.

Compound/Extract FractionTest OrganismMIC (mg/mL)Reference
Partially Purified Phenolic CompoundEscherichia coli0.35 - 4.0[1]
Partially Purified Phenolic CompoundStaphylococcus aureus0.35 - 4.0[1]
Partially Purified Phenolic CompoundXanthomonas vesicatoria0.25 - 4.0[1]
Partially Purified Phenolic CompoundRalstonia solanacearum0.25 - 4.0[1]
Cyclohexane ExtractKlebsiella oxytoca0.156 - 1.25[6]
Dichloromethane ExtractSalmonella enterica0.156 - 1.25[6]
Ethyl Acetate ExtractShigella sonnei0.156 - 1.25[6]
Butanol ExtractVibrio cholerae0.156 - 1.25[6]

Experimental Protocols

The following are generalized protocols for the isolation and bioactivity screening of compounds from Chromolaena odorata.

Protocol 1: Bioassay-Guided Isolation of Bioactive Compounds

  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Chromolaena odorata.[1]

    • Wash the leaves thoroughly with running tap water and then with sterile water.[1]

    • Shade-dry the leaves at room temperature and then pulverize them into a fine powder using a blender.[6][7]

  • Solvent Extraction:

    • Perform sequential extraction of the powdered leaves with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol.[6][7]

    • For each solvent, soak the powdered material under agitation at room temperature for 24-72 hours.[7]

    • Filter the extracts and concentrate them using a rotary evaporator to obtain crude extracts.[7]

  • Bioactivity Screening of Crude Extracts:

    • Screen each crude extract for the desired biological activity (e.g., antimicrobial, antioxidant).

    • Select the most active extract for further fractionation.

  • Fractionation by Chromatography:

    • Thin Layer Chromatography (TLC): Perform analytical TLC on the active extract to determine a suitable solvent system for separation. A common mobile phase is a mixture of ethyl acetate and hexane.[1]

    • Column Chromatography: Pack a silica gel (60-120 mesh) column and load the active crude extract. Elute the column with a gradient of the chosen solvent system (e.g., increasing polarity of ethyl acetate in hexane).[1]

    • Collect the fractions and monitor the separation by TLC.

  • Bioassay of Fractions:

    • Test each collected fraction for biological activity.

    • Pool the active fractions and concentrate them.

  • Purification and Structure Elucidation:

    • Further purify the active fractions using techniques like High-Performance Liquid Chromatography (HPLC).[1]

    • Characterize the structure of the purified compound(s) using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Protocol 2: General Protocol for In Vitro Bioactivity Screening

A. Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 6 x 10⁻⁵ M).[7]

  • In a 96-well plate, add serial dilutions of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Use a standard antioxidant like ascorbic acid or trolox as a positive control.[8]

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[8][9]

B. Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 10⁵ CFU/mL).[10]

  • Add the bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[10]

  • Incubate the plate at 37°C for 18-24 hours.[6]

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be visualized by adding an indicator like Iodonitrotetrazolium chloride (INT).[6]

Visualizations

Putative_Antioxidant_Mechanism cluster_process Radical Scavenging This compound This compound (Ar-OH) Dehydrochromolaenin_Radical This compound Radical (Ar-O•) (Stabilized) This compound->Dehydrochromolaenin_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance Putative_Anti_inflammatory_Mechanism LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_expression This compound This compound This compound->IKK Inhibition Bioassay_Guided_Isolation_Workflow start Plant Material (Chromolaena odorata) extraction Solvent Extraction start->extraction bioassay1 Bioactivity Screening (Crude Extracts) extraction->bioassay1 fractionation Chromatographic Fractionation (TLC, Column) bioassay1->fractionation Active Extract bioassay2 Bioactivity Screening (Fractions) fractionation->bioassay2 purification Purification of Active Compounds (HPLC) elucidation Structure Elucidation (NMR, MS) purification->elucidation bioazoassay2 bioazoassay2 bioazoassay2->purification Active Fractions

References

Dehydrochromolaenin: A Potential Analytical Standard for Chemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydrochromolaenin (C₁₅H₁₄O), a naturally occurring sesquiterpenoid, presents significant potential as a primary analytical standard for researchers, scientists, and drug development professionals.[1] Its distinct chemical structure and presence in various plant species, notably Chromolaena odorata, make it a valuable marker for phytochemical analysis and quality control. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, covering its physicochemical properties, and proposed methods for its quantification and stability assessment.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application as an analytical standard. The following table summarizes key data points.

PropertyValueReference
Chemical Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol
Synonyms 1,5,8-Trimethylnaphtho[2,1-b]furan, Furanocadalene, Furanocadinene[1]
CAS Number 20013-76-7[1]

Application Notes

This compound is proposed for use as a reference standard in the following applications:

  • Quantitative analysis of herbal extracts: To determine the concentration of this compound in plant materials and extracts, particularly from Chromolaena species.

  • Quality control of herbal products: To ensure the consistency and quality of commercial products containing Chromolaena odorata or other related plant extracts.

  • Pharmacokinetic studies: To track the absorption, distribution, metabolism, and excretion of this compound in biological systems.

  • Method validation: As a reference material for the development and validation of new analytical methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific matrix and instrumentation.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a method for the quantitative determination of this compound using HPLC with UV detection.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Methanol (for sample and standard preparation).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (gradient elution may be required for complex matrices)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength To be determined by UV scan of this compound standard (typically in the range of 220-300 nm)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The extraction method will depend on the sample matrix. For plant material, a common method is methanolic extraction followed by filtration. The final extract should be diluted in methanol to fall within the calibration range.

4. Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

5. System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Protocol 2: Identification and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method suitable for the identification and quantification of this compound, particularly in complex volatile mixtures.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas).

  • This compound reference standard.

  • Hexane or other suitable solvent for sample and standard preparation.

2. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Flow 1.0 mL/min (Helium)
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Use a suitable extraction method for volatile compounds, such as steam distillation or solvent extraction with hexane, followed by concentration.

4. Analysis:

  • Inject the working standard solutions to create a calibration curve based on the peak area of a characteristic ion.

  • Inject the sample solutions.

  • Identify this compound in samples by comparing the retention time and mass spectrum with the reference standard.

  • Quantify the amount of this compound using the calibration curve.

Stability of this compound Standard

The stability of the this compound analytical standard is critical for ensuring accurate and reproducible results.[2][3] Stability studies should be conducted according to ICH guidelines to establish the re-test period and optimal storage conditions.[3]

Recommended Stability Testing Protocol:

  • Long-Term Stability: Store the standard at 25 °C/60% RH and 5 °C for a minimum of 12 months.[3] Analyze at 0, 3, 6, 9, and 12 months.

  • Accelerated Stability: Store the standard at 40 °C/75% RH for 6 months. Analyze at 0, 3, and 6 months.[3]

  • Forced Degradation Studies: Subject the standard to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[4]

Table of Stability Test Parameters:

TestMethodAcceptance Criteria
Appearance Visual InspectionNo significant change in color or physical state
Purity HPLC-UV≥ 98.0%
Degradation Products HPLC-UVNo significant increase in impurities
Water Content Karl Fischer Titration≤ 0.5%

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been created using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilutions Standard->Dilution Sample Plant Extract Sample Extraction Extraction & Filtration Sample->Extraction HPLC HPLC System (C18 Column) Dilution->HPLC Extraction->HPLC Detector UV-Vis Detector HPLC->Detector Calibration Calibration Curve Generation Detector->Calibration Quantification Quantification Detector->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow A Standard & Sample Preparation B GC-MS Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Data Acquisition (Retention Time & Mass Spectrum) E->F G Compound Identification & Quantification F->G Stability_Logic cluster_0 Stability Study Design cluster_1 Execution & Analysis cluster_2 Outcome A Define Storage Conditions (Long-term, Accelerated) B Select Batches A->B C Define Testing Frequency B->C D Select Analytical Methods C->D E Store Samples D->E F Analyze at Timepoints E->F G Assess Degradation F->G H Establish Re-test Period G->H I Define Storage Recommendations G->I

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Dehydrochromolaenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrochromolaenin is a sesquiterpenoid compound that has been isolated from plants of the Chromolaena genus, notably Chromolaena odorata. Extracts of this plant have demonstrated significant antioxidant properties in various in vitro studies, suggesting that its constituent compounds may be responsible for these effects.[1][2][3][4][5] The evaluation of the antioxidant potential of purified compounds like this compound is a critical step in the drug discovery and development process. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—that can be applied to assess the antioxidant capacity of this compound.

The antioxidant activity of chemical compounds is often attributed to their ability to donate hydrogen atoms, scavenge free radicals, or chelate metal ions. The assays described herein measure these properties and provide quantitative data to compare the antioxidant potential of a test compound against a known standard.

Data Presentation

The following tables are templates for recording and summarizing the quantitative data obtained from the in vitro antioxidant assays for this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance% InhibitionIC50 (µg/mL)
Blank
Control
This compound 1
This compound 2
This compound 3
Standard (e.g., Ascorbic Acid) 1
Standard (e.g., Ascorbic Acid) 2
Standard (e.g., Ascorbic Acid) 3

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)Absorbance% ScavengingTEAC (Trolox Equivalent Antioxidant Capacity)
Blank
Control
This compound 1
This compound 2
This compound 3
Standard (Trolox) 1
Standard (Trolox) 2
Standard (Trolox) 3

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance at 593 nmFerrous Iron (Fe²⁺) Equivalence (µM)
Blank
This compound 1
This compound 2
This compound 3
Standard (FeSO₄) 1
Standard (FeSO₄) 2
Standard (FeSO₄) 3

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the standard antioxidant (ascorbic acid or Trolox).

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the various concentrations of the this compound solution or the standard solution to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound and Standard Dilutions add_sample Add 100 µL of Sample/ Standard to Microplate Wells prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 Value measure_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working ABTS•⁺ Solution:

    • Before use, dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar series of dilutions for the Trolox standard.

  • Assay Protocol:

    • To a 96-well microplate, add 20 µL of the various concentrations of the this compound solution or the standard solution to different wells.

    • Add 180 µL of the working ABTS•⁺ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • TEAC Value Determination: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using different concentrations of Trolox, and the TEAC value of the sample is calculated from this curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS Radical Cation (ABTS•⁺) Solution add_abts Add 180 µL of Working ABTS•⁺ Solution prep_abts->add_abts prep_sample Prepare this compound and Trolox Dilutions add_sample Add 20 µL of Sample/ Standard to Microplate Wells prep_sample->add_sample add_sample->add_abts incubate Incubate (6 min, RT) add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Scavenging and TEAC Value measure_abs->calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Protocol:

    • To a 96-well microplate, add 20 µL of the various concentrations of the this compound solution or the standard FeSO₄ solution to different wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes (or longer, depending on the reaction kinetics of the sample).

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation of Reducing Power:

    • The antioxidant capacity is expressed as µM of Fe²⁺ equivalents.

    • A standard curve is prepared by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The reducing power of the this compound sample is calculated from this standard curve.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) add_frap Add 180 µL of FRAP Reagent prep_frap->add_frap prep_sample Prepare this compound and FeSO₄ Standard Dilutions add_sample Add 20 µL of Sample/ Standard to Microplate Wells prep_sample->add_sample add_sample->add_frap incubate Incubate (4 min, 37°C) add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate Ferric Reducing Power (Fe²⁺ Equivalents) measure_abs->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion

The provided protocols for DPPH, ABTS, and FRAP assays offer a standardized approach to evaluate the in vitro antioxidant activity of this compound. It is recommended to perform multiple assays to obtain a comprehensive understanding of the antioxidant mechanism of the compound. The results from these assays will provide valuable information for further studies on the potential therapeutic applications of this compound in conditions associated with oxidative stress.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Dehydrochromolaenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Dehydrochromolaenin is a compound with limited available data in publicly accessible scientific literature. The following application notes and protocols are based on established methodologies for assessing the anti-inflammatory activity of novel compounds and should be adapted as necessary. The quantitative data presented are hypothetical and for illustrative purposes only.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

This document provides a comprehensive guide for the preliminary in vitro assessment of the anti-inflammatory potential of this compound. The protocols described herein focus on quantifying the inhibition of key inflammatory mediators and elucidating the compound's potential mechanism of action by examining its effects on the NF-κB and MAPK signaling cascades in a murine macrophage cell line (RAW 264.7), a commonly used model for inflammation studies.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables summarize the hypothetical anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2593.2 ± 6.1
5090.7 ± 5.3

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibitory Effects of this compound on LPS-Induced NO and PGE2 Production in RAW 264.7 Macrophages.

TreatmentConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Control (Untreated)-5.2 ± 1.18.1 ± 1.5
LPS (1 µg/mL)-100100
This compound + LPS185.3 ± 6.788.4 ± 7.1
This compound + LPS562.1 ± 5.965.3 ± 6.2
This compound + LPS1045.8 ± 4.348.9 ± 5.4
This compound + LPS2528.4 ± 3.831.2 ± 4.1

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. NO and PGE2 levels in the culture supernatant were measured by Griess assay and ELISA, respectively.

Table 3: Inhibitory Effects of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages.

TreatmentConcentration (µM)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
Control (Untreated)-6.5 ± 1.34.9 ± 1.0
LPS (1 µg/mL)-100100
This compound + LPS182.7 ± 7.586.1 ± 8.0
This compound + LPS559.3 ± 6.163.5 ± 6.8
This compound + LPS1041.5 ± 5.244.8 ± 5.1
This compound + LPS2525.9 ± 3.928.7 ± 4.2

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. TNF-α and IL-6 levels in the culture supernatant were quantified by ELISA.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)[1][2][3][4][5]

This assay determines the potential cytotoxicity of this compound.

Materials:

  • RAW 264.7 cells

  • 96-well culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (0.1% DMSO) for 24 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)[6][7][8]

This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the culture supernatant.

Materials:

  • RAW 264.7 cells

  • 24-well culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Collect the culture supernatants.

  • Mix 100 µL of supernatant with 100 µL of Griess Reagent in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)[9][10][11][12][13][14][15]

This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of PGE2, TNF-α, and IL-6 in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 24-well culture plates

  • This compound

  • LPS

  • Commercially available ELISA kits for mouse PGE2, TNF-α, and IL-6

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of the analytes based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways[16][17][18][19][20]

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation mtt_assay MTT Assay (Cell Viability) lps_stimulation->mtt_assay griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay elisa ELISA (PGE2, TNF-α, IL-6) lps_stimulation->elisa western_blot Western Blot (NF-κB & MAPK Pathways) lps_stimulation->western_blot data_quantification Data Quantification and Statistical Analysis mtt_assay->data_quantification griess_assay->data_quantification elisa->data_quantification western_blot->data_quantification

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation ikba->ikk Degradation p65 p65 p50 p50 nfkb_complex NF-κB (p65/p50) p65->nfkb_complex p50->nfkb_complex nfkb_complex->ikba Bound nfkb_n NF-κB (p65/p50) nfkb_complex->nfkb_n Translocation dehydro This compound dehydro->ikk Inhibition p65_n p65 p65_n->nfkb_n p50_n p50 p50_n->nfkb_n dna DNA nfkb_n->dna Binding genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes Transcription

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 Activation mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 tak1->mkk4_7 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 Phosphorylation jnk JNK mkk4_7->jnk Phosphorylation erk ERK mek1_2->erk Phosphorylation ap1 AP-1 p38->ap1 Activation jnk->ap1 erk->ap1 dehydro This compound dehydro->tak1 Inhibition dehydro->p38 Inhibition dehydro->jnk Inhibition dehydro->erk Inhibition genes Pro-inflammatory Genes ap1->genes Transcription

Caption: Simplified MAPK signaling pathway and potential points of inhibition.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Dehydrochromolaenin and Chromolaena odorata Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromolaena odorata (L.) R.M. King & H. Rob., commonly known as Siam weed, is a perennial shrub belonging to the Asteraceae family. It is widely distributed in tropical and subtropical regions and has been used in traditional medicine to treat a variety of ailments, including wounds, skin infections, and gastrointestinal issues.[1][2] Phytochemical analyses of C. odorata have revealed the presence of a diverse array of bioactive compounds, including flavonoids, terpenoids, alkaloids, and phenolic acids, which are believed to contribute to its medicinal properties.[3][4][5] Among these, Dehydrochromolaenin is a notable constituent.

This document provides detailed protocols for assessing the antimicrobial susceptibility of compounds and extracts derived from C. odorata. The primary methods covered are the Agar Well Diffusion Assay and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Chromolaena odorata Extracts

The following tables summarize the quantitative data from studies on the antimicrobial activity of various extracts of Chromolaena odorata.

Table 1: Minimum Inhibitory Concentration (MIC) of Chromolaena odorata Leaf Extracts against Various Bacterial Strains

Bacterial StrainEthanolic Extract MIC (mg/mL)Methanolic Extract MIC (mg/mL)Hexane Extract MIC (mg/mL)Dichloromethane Extract MIC (mg/mL)Butanol Extract MIC (mg/mL)
Staphylococcus aureus TISTR 14660.81[6]1.62[6]1.62[6]--
Streptococcus pyogenes ATCC 19615-1.62[6]1.62[6]--
Klebsiella oxytoca--->1.25[7]0.312[7]
Salmonella enterica---1.25[7]1.25[7]
Shigella sonnei---1.25[7]1.25[7]
Vibrio cholerae---0.156[7]0.312[7]

Note: "-" indicates that the data was not available in the cited sources.

Table 2: Zone of Inhibition of Chromolaena odorata Leaf Extracts against Various Bacterial Strains

Bacterial StrainMethanolic Extract (200 mg/mL) Zone of Inhibition (mm)Ethanolic Extract (200 mg/mL) Zone of Inhibition (mm)Aqueous Extract (200 mg/mL) Zone of Inhibition (mm)
Staphylococcus aureus10.33[3]20.34[3]8.4[3]
Bacillus subtilis-20.5[3]7.4[3]
Escherichia coli--10.5[3]
Pseudomonas aeruginosaNo Inhibition[3]-6.4[3]
Candida albicans--9.8[3]

Note: "-" indicates that the data was not available in the cited sources.

Experimental Protocols

Agar Well Diffusion Assay

This method is a widely used preliminary screening test to assess the antimicrobial activity of plant extracts.[8]

Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Pure cultures of test microorganisms

  • Sterile broth (e.g., Tryptic Soy Broth)

  • McFarland turbidity standards (0.5)

  • Sterile cork borer or pipette tips

  • Chromolaena odorata extract

  • Positive control (standard antibiotic)

  • Negative control (solvent used for extraction)

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the MHA plate.

  • Preparation of Wells:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.

  • Application of Extracts and Controls:

    • Carefully add a defined volume (e.g., 100 µL) of the C. odorata extract at various concentrations into the wells.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Pure cultures of test microorganisms

  • Chromolaena odorata extract (stock solution of known concentration)

  • Positive control (standard antibiotic)

  • Negative control (solvent used for extraction)

  • Growth control (broth with inoculum only)

  • Sterility control (broth only)

  • Resazurin solution (optional, as a growth indicator)

Protocol:

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of the 96-well plate.

    • Add 100 µL of the C. odorata extract stock solution to the first well of a row.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

    • Continue this serial dilution across the row to achieve a range of concentrations. Discard 100 µL from the last well.

  • Preparation of Inoculum:

    • Prepare a microbial suspension in MHB and adjust its turbidity to the 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well (except the sterility control wells).

  • Controls:

    • Growth Control: Add inoculum to a well containing only MHB.

    • Sterility Control: A well with MHB only (no inoculum or extract).

    • Positive Control: Perform serial dilutions of a standard antibiotic.

    • Negative Control: A well with the highest concentration of the solvent used to dissolve the extract.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the extract that shows no visible turbidity (growth).

    • If using a growth indicator like resazurin, a color change (e.g., from blue to pink) indicates growth. The MIC is the lowest concentration where no color change is observed.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_results Results Plant_Material Chromolaena odorata Plant Material Extraction Solvent Extraction (Ethanol, Methanol, etc.) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Agar_Well Agar Well Diffusion Crude_Extract->Agar_Well Broth_Micro Broth Microdilution Crude_Extract->Broth_Micro Microorganism Bacterial/Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Microorganism->Inoculum_Prep Inoculum_Prep->Agar_Well Inoculum_Prep->Broth_Micro Zone_Inhibition Zone of Inhibition (mm) Agar_Well->Zone_Inhibition MIC Minimum Inhibitory Concentration (µg/mL) Broth_Micro->MIC

Caption: Workflow for antimicrobial susceptibility testing of Chromolaena odorata extracts.

Putative Antimicrobial Mechanism of Action

While the specific mechanism of this compound is unconfirmed, many bioactive compounds from plants, including those found in C. odorata, are known to disrupt bacterial cell integrity. The following diagram illustrates a proposed general mechanism.

Putative_Mechanism cluster_compound Bioactive Compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Compound This compound / C. odorata Bioactives Membrane_Disruption Membrane Disruption Compound->Membrane_Disruption Interacts with Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition May inhibit Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Enzymes, DNA, etc.) Membrane_Disruption->Cell_Membrane Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Leakage->Cytoplasm Growth_Inhibition Inhibition of Growth & Cell Death Leakage->Growth_Inhibition Enzyme_Inhibition->Cytoplasm Enzyme_Inhibition->Growth_Inhibition

Caption: Proposed antimicrobial mechanism of action for C. odorata bioactive compounds.

References

Cytotoxicity assays for Dehydrochromolaenin (e.g., MTT assay).

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cytotoxicity of Dehydrochromolaenin

Introduction

This compound (C₁₅H₁₄O) is a natural sesquiterpene that has garnered interest for its potential pharmacological activities.[1] Evaluating the cytotoxic effects of such natural compounds is a critical first step in the drug discovery process, particularly for developing novel anticancer agents. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, thereby providing a measure of its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability and proliferation in response to chemical agents.[2][3][4]

Principle of the MTT Assay

The MTT assay's mechanism is based on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan precipitate.[3] This conversion only occurs in metabolically active cells, making the amount of formazan produced directly proportional to the number of living cells.[4] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, and the absorbance of the resulting colored solution is measured with a spectrophotometer at a wavelength between 570 and 590 nm.[2][5]

Applications

  • Screening for Anticancer Activity: The MTT assay is a primary screening tool to identify natural compounds like this compound that possess cytotoxic activity against cancer cell lines.

  • Determining IC50 Values: It is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process or response by 50%.[6] The IC50 value is a key metric for quantifying and comparing the potency of different compounds.

  • High-Throughput Screening: The assay's simplicity and compatibility with multi-well plates make it suitable for high-throughput screening of large compound libraries.

Limitations

Despite its widespread use, the MTT assay has some limitations. The assay's results can be influenced by the metabolic rate of the cells, which can vary between cell lines. Furthermore, certain compounds can interfere with the MTT reduction reaction, leading to inaccurate results. The requirement to dissolve the formazan crystals adds an extra step that can introduce variability. Therefore, careful experimental design and appropriate controls are essential for reliable outcomes.

Experimental Protocols

MTT Assay Protocol for Evaluating this compound Cytotoxicity

This protocol provides a detailed methodology for determining the cytotoxic effects of this compound on both adherent and suspension cancer cell lines using the MTT assay.

Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 Seed cells in a 96-well plate p2 Incubate for 24h (allow attachment) p1->p2 p3 Prepare this compound serial dilutions p2->p3 t1 Treat cells with This compound p3->t1 t2 Incubate for 24, 48, or 72h t1->t2 a1 Add MTT Reagent to each well t2->a1 a2 Incubate for 2-4h (Formazan formation) a1->a2 a3 Add Solubilization Solution (e.g., DMSO) a2->a3 a4 Incubate for 15 min in the dark a3->a4 d1 Read Absorbance at 570 nm a4->d1 d2 Calculate % Viability and IC50 Value d1->d2

Caption: A flowchart of the MTT assay experimental workflow.

Materials

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO₂)

Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C. Further dilutions should be made in serum-free medium just before use to achieve the desired final concentrations.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[4]

  • Solubilization Solution: Use 100% cell culture grade DMSO or an acidified isopropanol solution (e.g., 10% SDS in 0.01 M HCl).

Procedure for Adherent Cells

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO, at the same concentration as the highest drug concentration) and a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Procedure for Suspension Cells

  • Cell Seeding: Seed suspension cells at a density of 20,000 to 50,000 cells/well in 100 µL of complete medium.

  • Compound Treatment: Immediately add the various concentrations of this compound as described for adherent cells.

  • Incubation: Incubate for the desired period (24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) directly to each well.

  • Formazan Formation: Incubate for 2 to 4 hours at 37°C.

  • Solubilization: Add 100 µL of a detergent-based solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate for an additional 2-4 hours (or overnight) at room temperature in the dark. Alternatively, centrifuge the plate to pellet the cells, aspirate the supernatant, and add DMSO to dissolve the formazan.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: Plot the percentage viability against the log of this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.

Data Presentation

The cytotoxic activity of this compound is typically summarized by its IC50 value. It is crucial to note that IC50 values are highly dependent on the specific cell line used, as each line possesses unique biological characteristics and sensitivity profiles.[7][8] Furthermore, the duration of exposure to the compound can significantly alter the IC50 value.[6]

Table 1: Illustrative IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) [Example Data]
MCF-7 Breast Adenocarcinoma4815.2
A549 Lung Carcinoma4822.5
HeLa Cervical Carcinoma4818.8
HT-29 Colorectal Adenocarcinoma4835.1
MDA-MB-231 Breast Adenocarcinoma4812.7

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Hypothesized Signaling Pathway for this compound Cytotoxicity

Based on studies of structurally similar natural compounds like chalcones and flavonoids, this compound may induce cytotoxicity and apoptosis through multiple signaling pathways.[9][10] A plausible mechanism involves the induction of cellular stress, leading to the activation of intrinsic and extrinsic apoptotic pathways.

Signaling_Pathway cluster_stress Cellular Stress Induction cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound This compound ros ↑ ROS Generation compound->ros pi3k PI3K/AKT Pathway (Inhibition) compound->pi3k bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) ros->bcl2 pi3k->bcl2 inhibition of inhibition mito Mitochondrial Permeability ↑ bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 receptor Death Receptors (e.g., Fas, TRAIL) cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Pathway Description

  • Induction of Oxidative Stress: this compound may increase the production of Reactive Oxygen Species (ROS) within the cancer cell.[11][12] Elevated ROS levels can damage cellular components and trigger apoptotic signaling.

  • Modulation of PI3K/AKT Pathway: Many natural compounds inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival.[9][13] Inhibition of this pathway can decrease the expression of anti-apoptotic proteins like Bcl-2.

  • Intrinsic Pathway Activation: The combination of ROS-induced stress and survival pathway inhibition leads to the destabilization of the mitochondrial membrane. This results in the release of cytochrome c, which activates caspase-9, a key initiator of the intrinsic apoptotic pathway.[14]

  • Extrinsic Pathway Activation: The compound might also engage death receptors on the cell surface, leading to the activation of the initiator caspase-8.[14]

  • Execution Phase: Both caspase-9 and caspase-8 converge to activate the executioner caspase-3, which then cleaves various cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[14]

References

Troubleshooting & Optimization

Technical Support Center: Dehydrochromolaenin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Dehydrochromolaenin extraction from Chromolaena odorata. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It is primarily isolated from the leaves of Chromolaena odorata, a perennial weed known for its traditional medicinal uses.[1][2]

Q2: What are the key factors influencing the yield of this compound extraction?

Several factors can significantly impact the extraction yield of this compound. These include:

  • Solvent Choice: The polarity of the solvent is crucial. While methanol has been used for general phytochemical extraction from C. odorata, a less polar solvent system may be more effective for the non-polar this compound.[3][4][5]

  • Extraction Method: The chosen technique (e.g., maceration, Soxhlet, Ultrasound-Assisted Extraction, Microwave-Assisted Extraction) will affect efficiency and yield.[6][7]

  • Temperature and Time: Higher temperatures can increase extraction rates but may also lead to the degradation of thermolabile compounds. The duration of the extraction also plays a critical role.

  • Plant Material: The age of the plant, harvesting time, and drying and grinding methods of the leaves can all influence the concentration of the target compound.

Q3: What are the reported total extract yields from Chromolaena odorata leaves using different methods?

Extraction MethodSolventExtraction TimeTotal Extract Yield (%)Reference
Soxhlet ExtractionNot Specified12 hours21.60[6][7]
MacerationNot Specified120 hours18.10[6][7]
Maceration70% Ethanol24 hours15.83[8]
Maceration100% Ethanol24 hoursNot Specified[8]
Maceration96% Ethanol72 hoursNot Specified[7]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Improper Solvent Selection This compound is a relatively non-polar sesquiterpenoid. While polar solvents like methanol are used for broad phytochemical screening, a less polar solvent or a combination of solvents may be more effective. Experiment with solvents of varying polarities such as hexane, ethyl acetate, or dichloromethane, or mixtures thereof.
Insufficient Extraction Time Ensure the extraction is carried out for a sufficient duration to allow for the complete diffusion of the compound from the plant matrix. For maceration, this could be several hours to days. For Soxhlet extraction, a minimum of several hours is recommended.[6][7]
Inadequate Plant Material Preparation Ensure the Chromolaena odorata leaves are properly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.
Suboptimal Temperature For methods involving heat (Soxhlet, MAE), ensure the temperature is high enough to increase solubility and diffusion but not so high as to cause degradation of this compound.

Problem 2: Suspected Degradation of this compound

Potential Cause Recommended Solution
High Temperatures Sesquiterpenoids can be sensitive to heat. If using heat-based extraction methods like Soxhlet or MAE, consider reducing the temperature or extraction time. For MAE, using pulsed microwave radiation can help control the temperature. Subcritical water extraction has been noted to cause degradation of some organic compounds at higher temperatures.[9]
Exposure to Light and Air Prolonged exposure to light and air can lead to oxidation and degradation of phytochemicals.[2] Store extracts in amber-colored vials and under an inert atmosphere (e.g., nitrogen or argon) if possible.[2]
pH of the Extraction Medium Extreme pH values can cause hydrolysis or rearrangement of certain compounds. It is generally advisable to work with neutral solvents unless a specific pH is required for selective extraction.

Problem 3: Difficulty in Isolating this compound from the Crude Extract

Potential Cause Recommended Solution
Complex Mixture of Compounds The crude extract of C. odorata contains a wide range of phytochemicals.[3][10] A multi-step purification process is necessary. Start with liquid-liquid partitioning to separate compounds based on polarity. A general scheme involves partitioning the crude extract between a non-polar solvent (e.g., hexane) and a more polar solvent.[1][6]
Co-elution with Other Compounds During chromatographic separation (e.g., column chromatography, HPLC), this compound may co-elute with other compounds of similar polarity. Optimize the chromatographic conditions by trying different solvent systems (mobile phase) and stationary phases.

Experimental Protocols

The following are generalized protocols for the extraction of this compound from dried and powdered leaves of Chromolaena odorata. Optimization of these parameters is recommended for achieving the best results.

Protocol 1: Maceration

  • Preparation: Weigh 100 g of powdered C. odorata leaves and place them in a suitable flask.

  • Extraction: Add 1 L of an appropriate solvent (e.g., 70% ethanol or a non-polar solvent like hexane/ethyl acetate mixture).[8]

  • Agitation: Seal the flask and agitate it at room temperature for 24-72 hours.[7]

  • Filtration: Filter the mixture to separate the extract from the plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Soxhlet Extraction

  • Preparation: Place 50 g of powdered C. odorata leaves into a thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add 500 mL of a suitable solvent (e.g., hexane or ethyl acetate) to the distillation flask. Heat the solvent to reflux. Allow the extraction to proceed for at least 12 hours.[6][7]

  • Concentration: After extraction, cool the apparatus and evaporate the solvent from the distillation flask using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Mix 20 g of powdered C. odorata leaves with 400 mL of solvent in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[11] Ultrasound waves disrupt cell walls, enhancing solvent penetration and mass transfer.[11]

  • Filtration and Concentration: Follow the same steps as in the maceration protocol.

Protocol 4: Microwave-Assisted Extraction (MAE)

  • Preparation: Place 10 g of powdered C. odorata leaves in a microwave-safe extraction vessel with 200 mL of solvent.

  • Extraction: Place the vessel in a microwave extractor. Set the desired power (e.g., 300-500 W) and time (e.g., 5-15 minutes). The microwave energy heats the solvent and plant material, accelerating the extraction process.[12]

  • Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest C. odorata Leaves Dry Drying Harvest->Dry Grind Grinding Dry->Grind Maceration Maceration Grind->Maceration Select Method Soxhlet Soxhlet Grind->Soxhlet Select Method UAE Ultrasound-Assisted Grind->UAE Select Method MAE Microwave-Assisted Grind->MAE Select Method Filter Filtration Maceration->Filter Soxhlet->Filter UAE->Filter MAE->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Purify Purification (Chromatography) Concentrate->Purify Analyze Analysis (HPLC, GC-MS) Purify->Analyze

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Yield Start Low this compound Yield Solvent Is the solvent optimal? Start->Solvent Solvent_Yes Yes Solvent->Solvent_Yes Solvent_No No Solvent->Solvent_No TimeTemp Are extraction time and temperature adequate? TimeTemp_Yes Yes TimeTemp->TimeTemp_Yes TimeTemp_No No TimeTemp->TimeTemp_No Preparation Is plant material preparation sufficient? Preparation_Yes Yes Preparation->Preparation_Yes Preparation_No No Preparation->Preparation_No Degradation Is there evidence of degradation? Degradation_Yes Yes Degradation->Degradation_Yes Degradation_No No Degradation->Degradation_No Solvent_Yes->TimeTemp Action_Solvent Experiment with different solvent polarities. Solvent_No->Action_Solvent TimeTemp_Yes->Preparation Action_TimeTemp Optimize extraction time and temperature. TimeTemp_No->Action_TimeTemp Preparation_Yes->Degradation Action_Preparation Ensure proper drying and fine grinding. Preparation_No->Action_Preparation Action_Degradation Use milder conditions (lower temp, protect from light). Degradation_Yes->Action_Degradation End Yield Improved Degradation_No->End Action_Solvent->End Action_TimeTemp->End Action_Preparation->End Action_Degradation->End

Caption: Decision tree for troubleshooting low this compound yield.

References

Overcoming solubility issues with Dehydrochromolaenin in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dehydrochromolaenin, focusing on overcoming its solubility challenges in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility an issue?

This compound is a natural sesquiterpenoid compound with the chemical formula C₁₅H₁₄O. Its high lipophilicity, indicated by a LogP value of approximately 4.51, leads to very poor solubility in aqueous solutions, with a reported water solubility of only 1.8 x 10⁻³ g/L at 25°C. This presents a significant challenge for its application in aqueous-based in vitro cell culture experiments, as it can precipitate out of solution, leading to inaccurate and non-reproducible results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO, which can then be stored at -20°C or -80°C for long-term use.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 1% (v/v), and ideally at or below 0.1%. It is crucial to determine the DMSO tolerance of your specific cell line by running a vehicle control experiment.

Q4: Can I use other organic solvents like ethanol to dissolve this compound?

While ethanol can be used to dissolve many lipophilic compounds, DMSO is generally preferred for its higher solubilizing power for compounds like this compound and its lower volatility, which prevents the stock solution concentration from changing due to evaporation. If ethanol is used, similar precautions regarding the final concentration in the culture medium should be taken.

Troubleshooting Guide: Overcoming Solubility Issues in Cell-Based Assays

Problem: I've diluted my this compound DMSO stock solution into my cell culture medium, and I see a precipitate.

This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps to address this:

Solution 1: Sequential Dilution

Instead of directly diluting the high-concentration DMSO stock into the final volume of the medium, perform a serial dilution. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then further dilute this intermediate stock into the cell culture medium.

Solution 2: The Three-Step Solubilization Protocol

For particularly challenging situations, the following protocol can enhance solubility:

  • Step 1: Initial Dissolution. Prepare a 10 mM stock solution of this compound in 100% DMSO. If the compound is difficult to dissolve, briefly vortex at maximum speed for five seconds and warm the solution in a 37°C water bath.

  • Step 2: Serum Dilution. Perform a 10-fold dilution of the DMSO stock solution using fetal bovine serum (FBS) that has been pre-warmed to approximately 50°C in a water bath. It is important to keep this intermediate solution warm (around 40°C) to maintain solubility.

  • Step 3: Final Dilution. Carry out the final dilution in your pre-warmed cell culture medium (containing the usual percentage of FBS, e.g., 10%) to achieve the desired final concentration of this compound.

Solution 3: Use of Pluronic F-68

Pluronic F-68 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions. Prepare a 10% stock solution of Pluronic F-68 in water and sterilize it by filtration. Add a small amount to your cell culture medium to achieve a final concentration of 0.01-0.1% before adding the this compound stock solution.

Solution 4: Sonication

After diluting the this compound stock solution in the cell culture medium, sonicate the solution in a water bath sonicator for 5-10 minutes. This can help to break down small precipitates and create a more uniform dispersion.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent/MediumSolubilityTemperature
Water1.8 x 10⁻³ g/L25°C
DMSOSoluble (e.g., 10 mM)Room Temperature

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.1%).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation of this compound cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting Precipitate Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilute in Medium Treatment Treatment Working Solution->Treatment Cell Seeding Cell Seeding Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Precipitate Observed Precipitate Observed Sequential Dilution Sequential Dilution Precipitate Observed->Sequential Dilution Try First Three-Step Protocol Three-Step Protocol Precipitate Observed->Three-Step Protocol If Still an Issue Use Pluronic F-68 Use Pluronic F-68 Precipitate Observed->Use Pluronic F-68 Alternative Sonication Sonication Precipitate Observed->Sonication Alternative

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathways

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Nuclear Translocation NF-κB (p50/p65) Nuclear Translocation IκBα Degradation->NF-κB (p50/p65) Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (p50/p65) Nuclear Translocation->Pro-inflammatory Gene Expression Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38/JNK p38/JNK MAPKK->p38/JNK AP-1 Activation AP-1 Activation p38/JNK->AP-1 Activation Inflammatory Response Inflammatory Response AP-1 Activation->Inflammatory Response This compound This compound This compound->IKK Complex Inhibits This compound->MAPKKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Stability of Dehydrochromolaenin under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dehydrochromolaenin under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the integrity of your experimental results.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound.

Question Answer
My this compound solution appears to have degraded. What are the likely causes? Degradation of this compound, a sesquiterpene lactone, can be caused by several factors including improper pH, exposure to high temperatures, light, and the type of solvent used for storage. Sesquiterpene lactones are particularly susceptible to degradation in alkaline and neutral pH conditions.
I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be? Unexpected peaks are likely degradation products. Forced degradation studies on similar compounds have shown that hydrolysis, oxidation, and photolysis can lead to the formation of various degradation products. These can be identified using techniques like LC-MS/MS.
How can I prevent the degradation of this compound during my experiments? To minimize degradation, it is recommended to work with freshly prepared solutions. If storage is necessary, use a slightly acidic buffer (e.g., pH 5.5), protect the solution from light by using amber vials, and store at low temperatures (-20°C or below). For sesquiterpene lactones, storage in alcoholic solvents like ethanol at room temperature can lead to the formation of adducts over time.
What is the best way to store solid this compound? Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) to ensure long-term stability. Studies on similar compounds have shown that even in solid form, degradation can occur at room temperature over extended periods.
My quantitative analysis of this compound shows inconsistent results. What could be the issue? Inconsistent results can stem from sample instability, improper sample preparation, or issues with the analytical method. Ensure your HPLC or LC-MS method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products. Using an internal standard can also help to correct for variations in sample preparation and injection volume.

Stability Data of Sesquiterpene Lactones Under Forced Degradation

The following tables summarize the stability of sesquiterpene lactones, the class of compounds this compound belongs to, under various stress conditions. This data is representative and can be used as a guideline for designing stability studies for this compound.

Table 1: Stability of Eremantholide C (a Sesquiterpene Lactone) Under Forced Degradation Conditions [1][2]

Condition Time Temperature % Degradation Observations
0.1 M HCl (Acid Hydrolysis)3 daysRoom Temp.Not specifiedPartial degradation observed.
0.1 M NaOH (Alkaline Hydrolysis)3 daysRoom Temp.Not specifiedSignificant degradation observed.
Water (Neutral Hydrolysis)3 daysRoom Temp.Not specifiedPartial degradation observed.
10% H₂O₂ (Oxidation)3 daysRoom Temp.Not specifiedSignificant degradation observed.
Heat (Solid State)3 days90°CNot specifiedDegradation observed.

Table 2: Stability of Absinthin (a Sesquiterpene Lactone) in Solution and Solid State [3][4]

Storage Condition Form Duration Stability
Methanolic SolutionSolutionUp to 6 monthsStable
Aqueous SolutionSolutionUp to 6 monthsStable
Refrigerator (-35°C)SolidUp to 6 monthsStable
Room TemperatureSolidNot specifiedTurned yellow, degradation observed

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in setting up and validating your own stability studies for this compound.

Protocol 1: HPLC-Based Stability Indicating Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.[1][2][4]

  • Instrumentation: A standard HPLC system with a PDA or UV detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% formic acid or phosphoric acid) is often effective for separating sesquiterpene lactones and their degradation products.

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance. For many sesquiterpene lactones, this is in the range of 205-265 nm.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Incubate a solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution with 3-10% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 90°C).

    • Photostability: Expose a solution to UV light (e.g., 366 nm).

  • Analysis: Analyze the stressed samples using the validated HPLC method to separate and quantify the remaining this compound and any formed degradation products.

Protocol 2: LC-MS/MS for Degradation Product Identification

This protocol describes the use of LC-MS/MS for the structural elucidation of degradation products.[5][6]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

  • Chromatographic Conditions: Use the same HPLC method developed in Protocol 1 to ensure separation of degradation products.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be evaluated.

    • MS Scan: Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.

    • MS/MS Scan: Perform fragmentation of the parent ion and the ions of the degradation products to obtain structural information.

  • Data Analysis: Compare the fragmentation patterns of the degradation products with that of the parent this compound to propose the structures of the degradation products.

Signaling Pathway and Experimental Workflows

Anti-Inflammatory Signaling Pathway

Dehydroandrographolide, a compound with anti-inflammatory properties, has been shown to inhibit the TLR4/NF-κB signaling pathway.[7] This pathway is a plausible target for this compound's potential anti-inflammatory effects and is presented here as a representative signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibits IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα NFκB NF-κB IκBα->NFκB Inhibits IκBα->p_IκBα Ub Ubiquitination & Degradation p_IκBα->Ub NFκB_active Active NF-κB Ub->NFκB_active Releases NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates DNA DNA NFκB_nucleus->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Inflammatory_Genes

Caption: Inhibition of the TLR4/NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G cluster_0 Preparation cluster_1 Stress & Storage cluster_2 Analysis cluster_3 Reporting start Start: Pure This compound stress Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->stress storage Long-Term Storage (Different Conditions) start->storage hplc Stability-Indicating HPLC Analysis stress->hplc storage->hplc lcms LC-MS/MS for Degradant ID hplc->lcms If degradants detected data Data Analysis & Quantification hplc->data lcms->data report Stability Report data->report

Caption: Workflow for this compound stability testing.

References

Challenges in the chemical synthesis of Dehydrochromolaenin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Dehydrochromolaenin (1,5,8-Trimethylnaphtho[2,1-b]furan). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: While a definitive total synthesis of this compound has not been extensively reported, the synthesis of its core naphtho[2,1-b]furan structure and related analogs presents several key challenges. These include:

  • Construction of the Naphtho[2,1-b]furan Skeleton: Achieving efficient cyclization to form the furan ring fused to the naphthalene core can be problematic, often requiring harsh conditions that can lead to side reactions and low yields.

  • Regioselectivity: Introduction of the three methyl groups at the correct positions (C1, C5, and C8) without the formation of isomers can be difficult, depending on the chosen synthetic strategy.

  • Aromatization: The final step to introduce the double bond in the furan ring to achieve the fully aromatic this compound structure may require specific and mild oxidation or dehydration conditions to avoid decomposition.

  • Purification: Intermediates and the final product can be challenging to purify due to their nonpolar nature and potential for co-eluting byproducts.

Q2: Which synthetic strategies are most common for constructing the naphtho[2,1-b]furan core?

A2: Several strategies can be employed, often starting from substituted naphthalenes or tetralones. A common approach involves the cyclization of a precursor containing a hydroxy group ortho to a side chain that can form the furan ring. For instance, the synthesis of the related 6,7-dihydro-1,5,8-trimethylnaphtho(2,1-b)furan utilizes the cyclization of an acetonyloxy-tetralone derivative. Other methods start from 2-hydroxy-1-naphthaldehyde, which can be reacted with various reagents to build the furan ring.

Q3: Are there any known critical steps or reagents that significantly impact the overall yield?

A3: The cyclization step is often critical. The choice of the cyclizing agent can dramatically affect the yield and purity of the product. For example, in the synthesis of a related dihydro-analog, both polyphosphoric acid (PPA) and trifluoroacetic acid have been used for the cyclization of a tetralone precursor, with varying degrees of success. The conditions for this intramolecular cyclization, such as temperature and reaction time, must be carefully optimized.

Q4: What analytical techniques are best suited for characterizing this compound and its synthetic intermediates?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the connectivity of the carbon skeleton and the positions of the methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR can be used to identify key functional groups in synthetic intermediates, such as carbonyls (C=O) or hydroxyls (O-H).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be useful for monitoring the formation of the conjugated aromatic system of the final product.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization to Form the Naphthofuranone Intermediate
Symptom Possible Cause Suggested Solution
Low conversion of starting material (e.g., acetonyloxy-tetralone) 1. Inadequate reaction temperature. 2. Insufficient reaction time. 3. Deactivated cyclizing agent (e.g., old PPA).1. Gradually increase the reaction temperature in small increments (e.g., 10 °C). 2. Extend the reaction time and monitor by TLC. 3. Use freshly prepared polyphosphoric acid.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The starting material is not stable under the acidic conditions.1. Lower the reaction temperature. 2. Consider a milder cyclizing agent, such as trifluoroacetic acid, and run the reaction at a lower temperature.
No desired product formed 1. Incorrect starting material. 2. The cyclization precursor is sterically hindered.1. Verify the structure of the starting material by NMR and MS. 2. Re-evaluate the synthetic route to reduce steric hindrance around the reaction centers.
Problem 2: Inefficient Dehydration to Form the Final Aromatic Furan Ring
Symptom Possible Cause Suggested Solution
Incomplete conversion of the alcohol intermediate to the alkene 1. Dehydrating agent is not strong enough. 2. Insufficient amount of catalyst.1. Switch to a stronger dehydrating agent (e.g., from p-toluenesulfonic acid to phosphorus pentoxide). 2. Increase the molar equivalents of the dehydrating agent.
Formation of rearranged or polymeric byproducts 1. Harsh reaction conditions (high temperature or strong acid) leading to carbocation rearrangements.1. Use milder dehydration conditions, such as the Martin sulfurane or Burgess reagent. 2. Employ a milder acid catalyst like iodine and control the temperature carefully.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in the synthesis of a this compound analog, 6,7-dihydro-1,5,8-trimethylnaphtho(2,1-b)furan, as a reference.

Step Reactant Reagents Reaction Time Temperature Yield
Cyclization 2,5-dimethyl-7-acetonyloxy-1-tetralonePolyphosphoric Acid (PPA)2 hoursRoom Temp.Not specified, but gummy product obtained
Reduction 1,5,8-trimethyl-7,8-tetrahydronaphtho(2,1-b)furan(6H)oneSodium BorohydrideOvernightRoom Temp.Not specified
Dehydration 1,5,8-Trimethyl-6,7-dihydronaphtho[2,1-b]furanolp-Toluenesulfonic Acid30 minutesNot specifiedNot specified

Detailed Experimental Protocols

Protocol 1: Cyclization of 2,5-dimethyl-7-acetonyloxy-1-tetralone using Polyphosphoric Acid (PPA)

  • Prepare polyphosphoric acid by carefully adding phosphorus pentoxide (31.0 g) to ortho-phosphoric acid (21 ml) with stirring.

  • To the freshly prepared PPA, add 2,5-dimethyl-7-acetonyloxy-1-tetralone (1.0 g).

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water to decompose the PPA.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by a dilute sodium hydroxide solution, and then water again.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5,8-trimethyl-7,8-tetrahydronaphtho(2,1-b)furan(6H)one.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of Naphthofuranone with Sodium Borohydride

  • Dissolve the naphthofuranone intermediate (0.300 g) in ethanol (15 mL) in a round-bottom flask.

  • To the stirred solution, add sodium borohydride (0.300 g) portion-wise.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alcohol.

Visualizations

experimental_workflow start Substituted Tetralone Precursor cyclization Intramolecular Cyclization (e.g., PPA or TFA) start->cyclization Formation of Naphthofuranone reduction Carbonyl Reduction (e.g., NaBH4) cyclization->reduction Formation of Alcohol Intermediate dehydration Dehydration/Aromatization (e.g., p-TsOH or I2) reduction->dehydration Formation of Final Product end This compound dehydration->end

Caption: Generalized synthetic workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Reaction Yield temp Adjust Temperature low_yield->temp Optimize reagent Change Reagent/Catalyst low_yield->reagent Optimize time Modify Reaction Time low_yield->time Optimize byproducts Multiple Byproducts byproducts->temp Modify byproducts->reagent Modify no_product No Product Formation verify Verify Starting Material no_product->verify Verify

Caption: Troubleshooting decision-making for synthesis challenges.

Technical Support Center: Optimizing HPLC Parameters for Dehydrochromolaenin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Dehydrochromolaenin. The following sections offer troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the HPLC analysis of this compound.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

    • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

      • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on this compound.

        • Solution: Use a base-deactivated or end-capped C18 column. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups.

      • Column Overload: Injecting too much sample can lead to peak distortion.

        • Solution: Reduce the injection volume or dilute the sample.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

        • Solution: Adjust the mobile phase pH. For sesquiterpene lactones, a slightly acidic mobile phase (pH 3-5) often improves peak shape.

      • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

        • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Question: My peaks are fronting. What does this indicate?

    • Answer: Peak fronting is less common than tailing and is often indicative of sample overload or a problem with the column bed.

      • Solution: First, try reducing the sample concentration. If that doesn't resolve the issue, it could be a sign of a void or channel in the column packing, in which case the column should be replaced.

2. Poor Resolution or Co-elution

  • Question: I am not getting good separation between this compound and other components in my plant extract. How can I improve the resolution?

    • Answer: Improving resolution often involves optimizing the mobile phase composition and gradient.

      • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. Acetonitrile generally provides better resolution for complex mixtures.

        • Solution: Try switching from methanol to acetonitrile or vice versa. Adjusting the ratio of organic solvent to water will also affect retention and resolution.

      • Gradient Elution: A well-designed gradient is crucial for separating complex samples.

        • Solution: Start with a shallow gradient to allow for better separation of early-eluting compounds. A "scouting gradient" from a low to high percentage of organic solvent can help determine the optimal gradient profile.[1]

      • Column Chemistry: Not all C18 columns are the same. Differences in bonding density and end-capping can lead to different selectivities.

        • Solution: Try a C18 column from a different manufacturer or switch to a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

3. Unstable Baseline (Drift or Noise)

  • Question: My baseline is drifting, making it difficult to accurately integrate the peaks. What could be the cause?

    • Answer: Baseline drift can be caused by several factors related to the mobile phase, detector, or column.

      • Mobile Phase Issues: Improperly mixed mobile phase, changes in solvent composition over time, or contamination can all lead to drift.

        • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use high-purity HPLC-grade solvents.

      • Column Equilibration: Insufficient column equilibration time before starting a run can cause the baseline to drift.

        • Solution: Allow the column to equilibrate with the initial mobile phase conditions for at least 10-15 column volumes.

      • Detector Lamp: An aging detector lamp can result in a drifting baseline.

        • Solution: Check the lamp's energy output and replace it if necessary.

  • Question: I am observing a noisy baseline. What are the common sources of noise?

    • Answer: A noisy baseline can obscure small peaks and affect integration.

      • Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise.

        • Solution: Degas the mobile phase thoroughly. Many modern HPLC systems have built-in degassers.

      • Pump Malfunction: Leaks or faulty check valves in the pump can cause pressure fluctuations and a noisy baseline.

        • Solution: Check for leaks in the pump head and ensure the check valves are functioning correctly.

      • Contaminated Mobile Phase or System: Particulates or microbial growth in the mobile phase or system components can contribute to noise.

        • Solution: Filter the mobile phase and regularly flush the system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A1: For a sesquiterpene lactone like this compound, a good starting point for method development would be a reverse-phase HPLC method using a C18 column. Here are some initial parameters to consider:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Gradient Start with a linear gradient from 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm
Column Temperature 30 °C

Q2: How do I prepare a plant extract sample containing this compound for HPLC analysis?

A2: Proper sample preparation is critical to protect the HPLC column and ensure reproducible results. A general procedure for preparing a plant extract is as follows:

  • Extraction: Extract the dried and powdered plant material (e.g., from Chromolaena odorata) with a suitable solvent like methanol or ethanol using techniques such as maceration or sonication.

  • Filtration: Remove particulate matter from the crude extract by filtering it through a coarse filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.

  • Reconstitution: Re-dissolve a known amount of the dried extract in the initial mobile phase composition (e.g., 10% acetonitrile in water).

  • Final Filtration: Before injection, filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter to remove any fine particles that could clog the HPLC column.

Q3: What is the importance of degassing the mobile phase?

A3: Degassing the mobile phase is crucial to prevent the formation of air bubbles in the HPLC system. Dissolved gases can come out of solution as the mobile phase moves from a high-pressure environment (in the tubing) to a lower-pressure one (in the detector flow cell). These bubbles can cause a number of problems, including:

  • Noisy baseline: Bubbles passing through the detector cell will cause spikes in the chromatogram.

  • Inaccurate flow rate: Bubbles in the pump head can lead to pressure fluctuations and an unstable flow rate, affecting retention time reproducibility.

  • Split peaks: In severe cases, bubbles can disrupt the sample band as it travels through the column.

Q4: How often should I replace my HPLC column?

A4: The lifespan of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, the operating pressure, and the number of injections. Signs that your column may need to be replaced include:

  • Increased backpressure: A gradual increase in pressure that cannot be resolved by flushing.

  • Poor peak shape: Persistent peak tailing or fronting that is not related to other factors.

  • Loss of resolution: Inability to separate compounds that were previously well-resolved.

  • Split peaks: The appearance of doubled or split peaks for a single compound.

Keeping a logbook for each column to track its performance over time is a good practice to help determine when a replacement is necessary.

Experimental Protocols

Protocol 1: Development of a Gradient HPLC Method for this compound

This protocol outlines a systematic approach to developing a robust gradient HPLC method for the separation of this compound from a plant extract.

  • Initial Column and Mobile Phase Selection:

    • Select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Perform a Scouting Gradient:

    • Set up a broad linear gradient from 5% B to 95% B over 30-40 minutes.

    • Inject a standard of this compound (if available) and the plant extract.

    • Monitor the elution of the peaks using a DAD detector to identify the approximate retention time of this compound and the complexity of the sample.

  • Optimize the Gradient:

    • Based on the scouting run, narrow the gradient range to focus on the region where this compound and its surrounding impurities elute.

    • If peaks are clustered at the beginning, start with a lower initial concentration of Mobile Phase B and use a shallower gradient at the start.

    • If this compound elutes very late, you can increase the initial percentage of Mobile Phase B to shorten the run time.

  • Fine-Tuning:

    • Adjust the flow rate (typically between 0.8 and 1.2 mL/min for a 4.6 mm ID column) to optimize resolution and analysis time.

    • Optimize the column temperature. A slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, but be mindful of the potential for analyte degradation.

  • Method Validation:

    • Once an optimal method is developed, validate it for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization plant_material Plant Material (e.g., Chromolaena odorata) extraction Extraction (Methanol/Ethanol) plant_material->extraction filtration1 Coarse Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection Inject Sample into HPLC filtration2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV/DAD Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis scouting Scouting Gradient data_analysis->scouting Iterative Process gradient_opt Gradient Optimization scouting->gradient_opt flow_temp_opt Flow Rate & Temperature Optimization gradient_opt->flow_temp_opt validation Method Validation flow_temp_opt->validation Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_tailing_causes Tailing Causes cluster_fronting_causes Fronting Causes cluster_resolution Resolution Issues cluster_res_causes Resolution Causes cluster_baseline Baseline Issues cluster_drift_causes Drift Causes cluster_noise_causes Noise Causes start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution baseline Baseline Unstable? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes silanol Silanol Interactions? tailing->silanol overload_t Column Overload? tailing->overload_t ph_t Wrong pH? tailing->ph_t overload_f Column Overload? fronting->overload_f column_bed Column Bed Issue? fronting->column_bed mobile_phase Suboptimal Mobile Phase? resolution->mobile_phase gradient Inefficient Gradient? resolution->gradient column_chem Wrong Column Chemistry? resolution->column_chem drift Drift baseline->drift Yes noise Noise baseline->noise Yes equilibration Poor Equilibration? drift->equilibration mobile_phase_d Mobile Phase Issue? drift->mobile_phase_d detector_lamp Aging Lamp? drift->detector_lamp bubbles Air Bubbles? noise->bubbles pump_n Pump Malfunction? noise->pump_n contamination_n Contamination? noise->contamination_n

References

Troubleshooting low bioactivity of Dehydrochromolaenin in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Dehydrochromolaenin in various assays.

Troubleshooting Guide: Low Bioactivity of this compound

Low or inconsistent bioactivity in assays involving this compound can stem from several factors, from compound handling to the experimental setup. This guide provides a systematic approach to identify and resolve these common issues.

Compound Solubility and Handling

Proper solubilization is critical for achieving accurate and reproducible results. This compound, a sesquiterpene lactone, has specific solubility characteristics that must be considered.

Q1: My this compound is not dissolving properly, or I see precipitation in my assay plate. What should I do?

A1: This is a primary cause of low bioactivity. Follow these steps to ensure proper solubilization:

  • Solvent Selection: this compound is soluble in several organic solvents. For stock solutions, use 100% Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, or Ethyl Acetate.

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Sonication can aid in dissolution.

  • Working Dilutions: When preparing working dilutions in aqueous assay buffers, it is crucial to avoid precipitation.

    • Perform serial dilutions of the DMSO stock solution in the assay buffer.

    • Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.

    • Visually inspect for any cloudiness or precipitate after dilution. If observed, you may need to lower the final concentration of this compound or optimize the dilution method.

  • Pre-warming: Gently warming the solvent before dissolving the compound may improve solubility, but be cautious of potential degradation at high temperatures.

Q2: How should I store my this compound stock solutions to prevent degradation?

A2: Improper storage can lead to a loss of compound activity over time.

  • Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to come out of solution, aliquot the stock solution into smaller, single-use volumes.

  • Light Sensitivity: Protect stock solutions from light by using amber vials or by wrapping the vials in foil. While specific photostability data for this compound is limited, it is a general best practice for natural products.

Assay-Specific Troubleshooting

The choice of assay and its parameters can significantly impact the observed bioactivity.

Q3: I am not observing any significant cytotoxicity with this compound in my cancer cell line. What could be the reason?

A3: Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound. Consider testing a panel of cell lines to identify a responsive model. For instance, a structurally related NF-κB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), has shown time-dependent cytotoxicity in ovarian cancer cell lines A2780 and SKOV3.

  • Incubation Time: The cytotoxic effects of some compounds are time-dependent. Consider extending the incubation period (e.g., 24, 48, and 72 hours) to observe a significant effect.

  • Concentration Range: You may not be using a high enough concentration to induce cytotoxicity. Based on data from related compounds, consider testing concentrations up to 100 µM.

  • Assay Interference: Ensure that the compound itself does not interfere with the readout of your cytotoxicity assay (e.g., colorimetric or fluorometric). Run appropriate controls, including the compound in cell-free assay medium.

Q4: My anti-inflammatory assay is showing weak or no activity for this compound. How can I troubleshoot this?

A4: The observed anti-inflammatory activity can be influenced by the assay type and experimental conditions.

  • Mechanism of Action: this compound is a sesquiterpene lactone, a class of compounds known to inhibit the NF-κB signaling pathway.[1] Assays that measure the inhibition of this pathway, such as NF-κB reporter assays or measurement of downstream inflammatory mediators (e.g., IL-6, TNF-α), may be more sensitive.

  • Assay Selection: If using a general anti-inflammatory assay like protein denaturation or membrane stabilization, ensure the concentration range is appropriate. These assays may require higher concentrations to show an effect compared to more specific, cell-based assays.

  • Stimulant Concentration: In cell-based assays where inflammation is induced (e.g., with LPS or TNF-α), the concentration of the stimulus may be too high, masking the inhibitory effect of your compound. Consider titrating the stimulant to find an optimal concentration that gives a robust signal without overwhelming the system.

Compound Stability

The stability of this compound under your specific assay conditions is crucial.

Q5: Could my compound be degrading in the assay medium during incubation?

A5: While sesquiterpene lactones without side chains are generally stable, it's a possibility to consider.

  • pH and Temperature: A study on the stability of various sesquiterpene lactones indicated that those without a side chain are relatively stable at pH 5.5 and 7.4 and at temperatures of 25°C and 37°C for up to 96 hours. As this compound lacks a labile side chain, significant degradation under standard cell culture conditions (pH ~7.4, 37°C) is less likely but cannot be entirely ruled out without specific stability studies.

  • Serum Proteins: Components in the cell culture medium, such as serum proteins, can sometimes bind to and sequester the compound, reducing its effective concentration. Consider running assays in serum-free or low-serum conditions if compatible with your cells, or increasing the compound concentration.

Data Presentation: Bioactivity of a Structurally Related Compound

As specific quantitative bioactivity data for this compound is limited in the public domain, the following table summarizes the reported cytotoxicity of a structurally and functionally similar NF-κB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), in ovarian cancer cell lines. This can serve as a preliminary benchmark for expected potency.

Cell LineAssay TypeIncubation Time (hours)IC50 (µg/mL)
A2780MTT Assay24>100
48~30
72~15
SKOV3MTT Assay24>100
48~40
72~20

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration series of this compound in the appropriate cell culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, a model for protein denaturation in inflammation.

  • Reaction Mixture Preparation: In a tube, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of this compound (e.g., 100-1000 µg/mL).

  • Control: Prepare a control tube with 2.0 mL of distilled water instead of the this compound solution.

  • Incubation: Incubate the tubes at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

NF-κB Luciferase Reporter Assay

This cell-based assay measures the inhibition of the NF-κB signaling pathway.

  • Cell Transfection and Seeding: Use a cell line stably expressing an NF-κB-driven luciferase reporter construct. Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for an appropriate time (typically 6-24 hours) to allow for luciferase expression.

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.

  • Luciferase Activity Measurement: Add a luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage inhibition of NF-κB activity relative to the stimulated control and determine the IC50 value.

Visualizations

Troubleshooting_Workflow Start Low Bioactivity Observed Solubility Check Compound Solubility Start->Solubility Precipitation Precipitation or Cloudiness? Solubility->Precipitation Optimize_Sol Optimize Solubilization: - Use 100% DMSO for stock - Check final DMSO concentration - Sonicate Precipitation->Optimize_Sol Yes No_Precipitation Soluble Precipitation->No_Precipitation No Optimize_Sol->Solubility Assay_Params Review Assay Parameters No_Precipitation->Assay_Params Concentration Concentration Range Appropriate? Assay_Params->Concentration Increase_Conc Increase Concentration Range Concentration->Increase_Conc No Incubation Incubation Time Sufficient? Concentration->Incubation Yes Increase_Conc->Assay_Params Extend_Time Extend Incubation Time Incubation->Extend_Time No Cell_Line Cell Line Sensitivity Appropriate? Incubation->Cell_Line Yes Extend_Time->Assay_Params Test_Panel Test a Panel of Cell Lines Cell_Line->Test_Panel No Stability Consider Compound Stability Cell_Line->Stability Yes Test_Panel->Assay_Params Storage Proper Storage? (-20/-80°C, Aliquoted, Protected from Light) Stability->Storage Improve_Storage Improve Storage Practices Storage->Improve_Storage No End Re-run Assay Storage->End Yes Improve_Storage->Stability

Caption: Troubleshooting workflow for low bioactivity.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation This compound This compound (Potential Inhibitor) This compound->IKK Inhibits? DNA κB DNA site NFkB_p50_p65_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilute Prepare Serial Dilutions in Assay Medium Stock->Dilute Cells Seed Cells in 96-well Plate Treat Treat Cells with Compound Cells->Treat Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Assay (e.g., MTT, Luciferase) Incubate->Assay Read Measure Signal (Absorbance/Luminescence) Assay->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: Dehydrochromolaenin Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dehydrochromolaenin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a sesquiterpenoid, a class of naturally occurring compounds with a 15-carbon skeleton. Its chemical formula is C₁₅H₁₄O. A key characteristic is its low water solubility, which presents challenges in preparing solutions for in vitro experiments.

Q2: Why is preventing degradation of this compound important?

Degradation of this compound can lead to a loss of its biological activity and the formation of unknown byproducts. These degradation products could have different pharmacological or toxicological profiles, potentially leading to inaccurate and misleading experimental results.

Q3: What are the primary factors that can cause this compound degradation?

Based on the general stability of sesquiterpenoids and compounds containing furan rings, the primary factors that can cause degradation of this compound include:

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of various oxidation products.

  • Light (Photodegradation): Exposure to UV and even visible light can induce photochemical reactions, leading to degradation.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • pH: Both acidic and alkaline conditions can catalyze the degradation of this compound, particularly due to its furan moiety which can be sensitive to acid-catalyzed ring opening.[5][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in in-vitro assays.
Possible Cause Troubleshooting Step
Degradation during storage - Store this compound as a dry powder at -20°C or lower in a tightly sealed container, protected from light. - For stock solutions, use a suitable organic solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Degradation in experimental media - Minimize the exposure of this compound to aqueous media before adding to the assay. - Prepare fresh dilutions from the stock solution immediately before each experiment. - Consider the pH of your culture medium; significant deviations from neutral pH could accelerate degradation.[5]
Photodegradation during experiment - Conduct all experimental steps involving this compound under subdued light or using amber-colored labware.[1][2]
Oxidative degradation - Use degassed solvents and media where possible. - Consider adding a suitable antioxidant to the experimental system if it does not interfere with the assay.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Forced degradation during sample preparation - Evaluate the stability of this compound in the chosen sample solvent. - Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during extraction or dilution.
Degradation during HPLC analysis - Ensure the mobile phase pH is compatible with this compound stability. - Protect the autosampler from light if samples are queued for extended periods.
Contamination - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry microfuge tube.

  • Solubilization: Add a minimal amount of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to dissolve the powder completely. Gentle vortexing may be applied.

  • Dilution: Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small-volume, amber-colored microfuge tubes to protect from light and minimize freeze-thaw cycles. Store at -80°C.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and analyzing the resulting mixture by a stability-indicating HPLC method.

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.
Base Hydrolysis Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.
Oxidation Dissolve this compound in a suitable organic solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
Thermal Degradation Store the solid this compound powder in an oven at a controlled temperature (e.g., 60°C) for a specified duration. Also, test the stability of a solution in a chosen solvent at this temperature.
Photodegradation Expose a solution of this compound in a transparent container to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A dark control should be run in parallel.[1][2]

Table 1: Summary of Forced Degradation Conditions

ParameterAcid HydrolysisBase HydrolysisOxidationThermal DegradationPhotodegradation
Stressor 0.1 M HCl0.1 M NaOH3% H₂O₂60°CUV/Visible Light
Temperature 60°C60°CRoom Temp60°CAs per chamber
Duration 2-24 hours2-24 hours2-24 hours24-72 hoursAs per ICH guidelines
Protocol 3: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for analyzing sesquiterpenoids.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or acetic acid to improve peak shape.

  • Gradient Program: A typical gradient could be: 0-5 min (50% B), 5-20 min (50-90% B), 20-25 min (90% B), 25-30 min (90-50% B), followed by re-equilibration. This needs to be optimized for this compound and its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (this needs to be determined by UV-Vis spectroscopy).

  • Column Temperature: 30°C.

Visualizations

Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways involved in inflammation and cancer.[1][2][8][9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Promotes Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces This compound (Sesquiterpenoid) This compound (Sesquiterpenoid) This compound (Sesquiterpenoid)->IKK Complex Inhibits

Caption: NF-κB Signaling Pathway and potential inhibition by this compound.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound (Sesquiterpenoid) This compound (Sesquiterpenoid) This compound (Sesquiterpenoid)->PI3K Inhibits This compound (Sesquiterpenoid)->Akt Inhibits Experimental_Workflow cluster_Preparation Sample Preparation cluster_Experiment Experiment cluster_Analysis Analysis Dehydrochromolaenin_Powder This compound Powder Stock_Solution Prepare Stock Solution (DMSO) Dehydrochromolaenin_Powder->Stock_Solution Working_Solution Prepare Working Solution (Assay Buffer) Stock_Solution->Working_Solution Treatment Treat with this compound Working_Solution->Treatment Cell_Culture Cell Culture/Assay Setup Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Incubation->Data_Collection HPLC_Analysis Stability Check by HPLC Incubation->HPLC_Analysis Optional: Check stability in media Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis HPLC_Analysis->Data_Analysis

References

Technical Support Center: Dehydrochromolaenin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines for evaluating the cytotoxicity of Dehydrochromolaenin. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a natural product classified as a sesquiterpene. While direct studies on its cytotoxic mechanism are limited, preliminary research suggests it possesses potent antioxidant and anti-inflammatory properties. Its anti-inflammatory effects may be linked to the suppression of NF-κB signaling, a crucial pathway often dysregulated in cancer, promoting cell survival and proliferation. Many natural products with similar structures induce cancer cell death by triggering apoptosis (programmed cell death) and causing cell cycle arrest.

Q2: How do I select the right cancer cell line for this compound testing?

Choosing an appropriate cell line is a critical step for in vitro testing. The selection should be guided by your research objectives. Consider the following factors:

  • Tissue of Origin: If you are investigating a specific type of cancer (e.g., breast, lung, colon), select cell lines derived from that tissue.

  • Genetic Background: Choose well-characterized cell lines with known genetic mutations (e.g., p53 status, KRAS mutations) that may influence the response to your compound.

  • Published Data: While specific data for this compound is scarce, look for studies on similar natural products or compounds targeting the NF-κB pathway. Cell lines used in those studies, such as colon (HCT-116, HT-29), ovarian (SKOV3, A2780), and gastric cancer lines, could be suitable starting points.[1][2]

  • Authenticity and Quality: Always source cell lines from reputable cell banks like ATCC to ensure they are authentic and free from contamination, which can significantly alter experimental results.[3]

Q3: Why is a "normal" non-cancerous cell line necessary?

To evaluate the selective cytotoxicity of this compound, it is essential to test it on a normal, non-cancerous cell line in parallel with your cancer cell lines. This helps determine if the compound's cytotoxic effects are specific to cancer cells, a desirable trait for a potential therapeutic agent. A high IC50 value in normal cells compared to a low IC50 in cancer cells indicates good selectivity.

  • Recommended Normal Lines: Immortalized but non-malignant cell lines are often used.[4] Good choices include human fibroblast cell lines (e.g., MRC-5, WI-38) or primary cells like normal human fibroblasts, which closely represent normal tissue but have a finite lifespan.[4]

Q4: What is an IC50 value and why is it important?

The IC50 (Half-maximal Inhibitory Concentration) is a quantitative measure of a drug's potency.[5] It represents the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%.[3][5] A lower IC50 value indicates a more potent compound. Determining the IC50 is crucial for comparing the cytotoxic activity of this compound across different cell lines and against standard chemotherapeutic drugs.

Cell Line Recommendations

The choice of cell line should align with the specific research question. Based on the general activity of similar natural products, a screening panel could include:

Cell LineCancer TypeRationale
A549 Lung CarcinomaCommonly used as a model for lung cancer studies.[5][6]
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer line.
HCT-116 Colorectal CarcinomaA standard model for colon cancer with known genetic features.
HepG2 Hepatocellular CarcinomaRepresents liver cancer and is useful for assessing potential hepatotoxicity.[7]
MRC-5 Normal Lung FibroblastA non-cancerous control to assess selective toxicity.

Data Presentation

Note: The following table presents hypothetical IC50 values for this compound to illustrate how data should be structured. Actual values must be determined experimentally.

Cell LineTypeThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
A549 Lung Cancer[Experimental Value][Experimental Value]
MCF-7 Breast Cancer[Experimental Value][Experimental Value]
HCT-116 Colon Cancer[Experimental Value][Experimental Value]
MRC-5 Normal Lung[Experimental Value][Experimental Value]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for screening this compound for cytotoxic activity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis start Source Authentic Cell Lines (Cancer & Normal) culture Culture & Expand Cells start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate for 24, 48, 72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->assay read Read Absorbance (Plate Reader) assay->read calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50 compare Compare Cancer vs. Normal (Selectivity Index) ic50->compare conclusion conclusion compare->conclusion Final Conclusion on In Vitro Efficacy

Fig 1. General workflow for cytotoxicity testing.
Logical Decision Tree for Cell Line Selection

Use this decision tree to guide your cell line selection process.

G A Define Research Goal B General Screening or Targeted Cancer Type? A->B C Select a Panel of Diverse Cancer Cell Lines (e.g., Lung, Breast, Colon) B->C General D Select Cell Lines from the Specific Cancer of Interest B->D Targeted G Select at Least One Non-Cancerous Cell Line (e.g., Fibroblast) C->G E Review Literature for Commonly Used Models D->E F Check for Genetic Markers Relevant to Hypothesized Mechanism (e.g., NF-κB activity) E->F F->G H Verify Authenticity and Mycoplasma Status from Reputable Source (e.g., ATCC) G->H I Final Cell Line Panel H->I

Fig 2. Decision tree for selecting cell lines.
Hypothesized Signaling Pathway

This compound may induce apoptosis by inhibiting the NF-κB pathway, a common mechanism for anti-cancer compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound IKK IKK Complex DHC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Anti-Apoptotic Genes (e.g., Bcl-2, cIAP) Survival Cell Survival & Proliferation Transcription->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits

Fig 3. Hypothesized inhibition of the NF-κB pathway.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium with vehicle, e.g., DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Absorbance in Blank Wells 1. Microbial contamination of medium or reagents.[1][2]2. Contamination with a reducing agent.[2]3. Excessive exposure of MTT reagent to light.1. Use sterile technique; discard contaminated reagents.[1]2. Prepare fresh reagents.3. Store MTT solution in the dark at 4°C.[1]
Low Absorbance Readings Overall 1. Cell seeding density is too low.[1]2. Incubation time with MTT was too short.3. Cells are not proliferating properly due to culture conditions.1. Optimize cell seeding density to ensure absorbance is in the linear range (typically 0.75-1.25 for controls).[1][2]2. Increase MTT incubation time until purple crystals are clearly visible.[1]3. Verify proper culture medium, temperature, humidity, and CO2 levels.
High Variability Between Replicates 1. Uneven cell seeding.2. "Edge effect" in the 96-well plate.3. Incomplete solubilization of formazan crystals.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.3. Pipette up and down after adding solubilizing agent to ensure crystals are fully dissolved.
No Dose-Dependent Effect Observed 1. Compound concentration range is incorrect (too high or too low).2. Compound is not soluble in the culture medium.3. The chosen cell line is resistant to the compound.1. Test a wider range of concentrations, typically on a logarithmic scale.2. Check compound solubility; use a vehicle like DMSO at a non-toxic concentration (e.g., <0.5%).3. Try different cell lines that may be more sensitive.

References

Technical Support Center: Interpreting Complex NMR Spectra of Dehydrochromolaenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectral analysis of Dehydrochromolaenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of complex NMR spectra of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic chemical shifts I should expect to see in the 1H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound, a sesquiterpenoid isolated from Chromolaena odorata, displays characteristic signals corresponding to its unique chemical structure. Key resonances include those for aromatic protons, olefinic protons, and methyl groups. Below is a summary of the expected chemical shifts.

Q2: Where can I find the corresponding 13C NMR data for this compound?

A2: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The table below summarizes the assigned chemical shifts for each carbon atom in the molecule.

Q3: I am having trouble assigning the quaternary carbons. Which 2D NMR experiment is most helpful for this?

A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable for assigning quaternary carbons. This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known proton signals to a quaternary carbon, its assignment can be unequivocally determined.

Q4: My COSY spectrum shows unexpected correlations. What could be the reason?

A4: Unexpected correlations in a COSY spectrum can arise from several factors. One possibility is the presence of impurities in your sample. It is also possible that you are observing long-range couplings, which are sometimes visible in high-resolution spectra. Finally, overlapping signals can lead to ambiguous or misleading correlations. Careful analysis of cross-peak patterns and comparison with HMBC and HSQC data is recommended.

Q5: How can I confirm the stereochemistry of this compound using NMR?

A5: The relative stereochemistry of this compound can be elucidated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are in close proximity. The presence or absence of specific NOE cross-peaks can help determine the spatial arrangement of atoms and confirm the relative stereochemistry of the molecule.

Troubleshooting Guides

Problem 1: Poor resolution and broad peaks in the ¹H NMR spectrum.

Possible Causes & Solutions:

  • Sample Concentration: The sample may be too concentrated, leading to aggregation and peak broadening.

    • Solution: Dilute the sample and re-acquire the spectrum.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.

    • Solution: Purify the sample further using techniques like column chromatography or treatment with a chelating agent.

  • Shimming: The magnetic field homogeneity may not be optimal.

    • Solution: Carefully re-shim the spectrometer before acquiring the spectrum. Modern spectrometers often have automated shimming routines that are highly effective.

  • Solvent Viscosity: Using a highly viscous NMR solvent can lead to broader lines.

    • Solution: If possible, switch to a less viscous solvent in which your compound is soluble.

Problem 2: Overlapping signals in the aromatic or aliphatic regions.

Possible Causes & Solutions:

  • Inherent Spectral Complexity: this compound has several protons with similar chemical environments, leading to inherent signal overlap.

    • Solution 1 (2D NMR): Utilize 2D NMR experiments like COSY, HSQC, and HMBC to resolve individual signals and their correlations. The dispersion of signals into a second dimension often resolves overlap issues.

    • Solution 2 (Solvent Change): Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce differential shifts in proton resonances, potentially resolving overlapping signals.

    • Solution 3 (Higher Field Strength): If available, use a higher field NMR spectrometer. The increased spectral dispersion at higher fields can resolve closely spaced signals.

Problem 3: Difficulty in distinguishing between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.

Possible Causes & Solutions:

  • Standard ¹³C NMR limitations: A standard proton-decoupled ¹³C NMR spectrum only shows the chemical shift of each carbon and does not provide information about the number of attached protons.

    • Solution (DEPT or APT): Perform a Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment.

      • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

      • DEPT-90: Only CH signals are observed.

      • APT: CH and CH₃ signals are positive, while CH₂ and quaternary carbon signals are negative.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1120.57.20 (s)
2118.97.08 (d, 8.0)
3125.47.35 (d, 8.0)
4145.2-
4a128.7-
5110.86.85 (s)
6155.1-
798.66.25 (s)
8158.3-
8a105.9-
9135.8-
1012.12.45 (s)
1121.52.30 (s)
12132.17.50 (q, 7.2)
1314.81.20 (t, 7.2)
14125.8-
1529.72.15 (s)

Note: The data presented here is a representative example based on typical values for similar compounds and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

General NMR Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters (e.g., spectral widths, number of increments, processing functions) according to the specific experiment and sample.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d processing Fourier Transform, Phasing, Calibration acq_2d->processing analysis_1d Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) processing->analysis_1d analysis_2d Analyze 2D Spectra (Correlations) analysis_1d->analysis_2d structure_elucidation Structure Elucidation analysis_2d->structure_elucidation

Caption: Experimental workflow for NMR analysis of this compound.

spectral_interpretation_logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Determination h1_nmr ¹H NMR - Chemical Shift - Integration - Multiplicity fragments Identify Spin Systems & Fragments h1_nmr->fragments c13_nmr ¹³C NMR - Chemical Shift c13_nmr->fragments dept DEPT/APT - CH, CH₂, CH₃ Identification dept->fragments cosy COSY (¹H-¹H Correlations) cosy->fragments hsqc HSQC (¹H-¹³C One-Bond Correlations) connectivity Establish Connectivity of Fragments hsqc->connectivity hmbc HMBC (¹H-¹³C Long-Range Correlations) hmbc->connectivity fragments->connectivity assignments Assign All Signals connectivity->assignments stereochem Determine Stereochemistry (NOESY/ROESY) assignments->stereochem final_structure Final Structure of This compound stereochem->final_structure

Caption: Logical workflow for NMR-based structure elucidation.

Technical Support Center: Scaling Up the Purification of Dehydrochromolaenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of Dehydrochromolaenin. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial critical parameters to consider when scaling up the purification of this compound from a lab-scale to a pilot-scale process?

A1: When scaling up, it is crucial to maintain the principles of the separation to ensure consistent results. Key parameters to consider include:

  • Linear Flow Rate: Maintain the same linear flow rate between the lab-scale and pilot-scale columns to ensure comparable residence times.

  • Bed Height: The packed bed height of the chromatography resin should remain consistent.

  • Sample Concentration and Loading: The ratio of the sample mass to the column volume should be kept constant to avoid overloading the column, which can lead to poor separation.

  • Buffer Composition and pH: The pH and conductivity of the buffers must be identical to the lab-scale process to ensure the same selectivity.[1]

  • Resin Selection: Ensure the chromatography resin used in the lab-scale process is available in sufficient quantities and is suitable for large-scale operations, considering factors like cost and physical stability.[1]

Q2: How can I optimize the extraction of this compound from the raw plant material at a larger scale?

A2: Scaling up the extraction process requires careful consideration of efficiency and solvent use. Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer significant advantages over traditional maceration by reducing extraction time and solvent consumption. For larger quantities, percolation or Soxhlet extraction can be more efficient than simple maceration. It is also important to perform a cost-benefit analysis of different solvents, considering not only extraction efficiency but also safety, environmental impact, and cost at a larger scale.

Q3: What are the common challenges encountered when packing large-scale chromatography columns, and how can they be mitigated?

A3: Packing large-scale columns can be challenging. Common issues include:

  • Uneven Packing: This can lead to channeling and poor separation. To mitigate this, use a validated packing method and ensure the slurry concentration is optimal.

  • Air Bubbles: Air trapped in the column can disrupt the flow path. It is essential to use degassed buffers and carefully prime the column and equipment.

  • Column Qualification: After packing, it is crucial to qualify the column by measuring parameters like asymmetry and height equivalent to a theoretical plate (HETP) to ensure it meets the required performance criteria.

Q4: How does the choice of solvent for crystallization change when moving to a larger scale?

A4: While the primary goal is to find a solvent system that provides good crystal yield and purity, at a larger scale, other factors become more critical. These include:

  • Safety: The flammability, toxicity, and overall handling safety of the solvent are paramount.

  • Cost: The cost of large volumes of solvent can be a significant factor in the overall process economics.

  • Environmental Impact: The environmental friendliness and disposal costs of the solvent should be considered.

  • Boiling Point: A solvent with a moderate boiling point is often preferred for easier removal without requiring excessive heat, which could degrade the compound.

Troubleshooting Guide

Issue 1: Low Yield of this compound After Scaling Up Extraction

  • Question: My this compound yield has significantly dropped after scaling up the extraction from 100 g to 5 kg of dried Chromolaena odorata leaves. What could be the cause?

  • Answer: A drop in yield during scale-up can be attributed to several factors:

    • Inefficient Solvent Penetration: At a larger scale, the solvent may not efficiently penetrate the entire biomass. Ensure adequate mixing or agitation. For large-scale extraction, consider methods that improve solvent-biomass contact, such as percolation.

    • Inadequate Solvent-to-Biomass Ratio: While aiming to reduce solvent usage, an insufficient volume may lead to incomplete extraction. It's important to optimize this ratio at a smaller, intermediate scale before moving to the full pilot scale.

    • Extraction Time: The optimal extraction time may not scale linearly. You may need to perform a time-course study at the pilot scale to determine the point of diminishing returns.

    • Particle Size of Biomass: Ensure the particle size of the ground plant material is consistent with the lab-scale experiment. A larger particle size will reduce the surface area available for extraction.

Issue 2: Poor Resolution in Preparative Chromatography

  • Question: I'm observing significant peak tailing and overlapping peaks during my preparative HPLC purification of this compound, which was not an issue at the analytical scale. Why is this happening?

  • Answer: Poor resolution in scaled-up chromatography is a common problem. Potential causes and solutions include:

    • Column Overloading: You may be loading too much sample onto the column. Try reducing the sample load or increasing the column diameter while maintaining the bed height.[1]

    • Improper Column Packing: An improperly packed column can lead to channeling and a non-uniform flow of the mobile phase. Repack the column according to the manufacturer's protocol and test its efficiency.

    • Mobile Phase In-situ Problems: Ensure the mobile phase composition is accurate and that the solvents are properly mixed and degassed, especially when using gradient elution at high flow rates.

    • Sample Solubility: The sample may be precipitating at the head of the column if the loading solvent is weaker than the mobile phase. Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

Issue 3: Difficulty with Crystallization/Precipitation of Pure this compound

  • Question: I am struggling to induce crystallization of this compound from the purified fraction at a larger scale. It either remains an oil or precipitates as an amorphous solid. What should I do?

  • Answer: Crystallization can be challenging to scale up. Here are some troubleshooting steps:

    • Purity of the Fraction: The presence of even small amounts of impurities can inhibit crystallization. You may need an additional polishing step in your chromatography or a different purification technique to improve the purity of the starting material.

    • Solvent System: The ideal solvent/anti-solvent ratio may differ at a larger scale. Experiment with slight variations in the ratio and consider a slow addition of the anti-solvent to promote crystal growth over rapid precipitation.

    • Seeding: If you have a small amount of crystalline this compound from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth.

    • Temperature Control: The cooling rate can significantly impact crystal formation. A slower, more controlled cooling process often yields better crystals.

    • Mechanical Agitation: Gentle, controlled stirring can sometimes promote crystallization, but vigorous agitation can lead to the formation of smaller, less pure crystals.

Experimental Protocols

Scaled-Up Extraction of this compound from Chromolaena odorata
  • Preparation of Plant Material: Air-dry the leaves of Chromolaena odorata at room temperature for 7-10 days. Grind the dried leaves to a coarse powder (particle size of approximately 1-2 mm).

  • Extraction:

    • Pack 5 kg of the powdered leaves into a large-scale percolator.

    • Add 25 L of 95% ethanol to the percolator, ensuring the solvent completely covers the plant material.

    • Allow the mixture to macerate for 24 hours.

    • Begin percolation by slowly draining the ethanol extract from the bottom of the percolator at a flow rate of approximately 1 L/hour.

    • Continuously add fresh 95% ethanol to the top of the percolator to maintain the solvent level above the plant material until a total of 50 L of extract has been collected.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Preparative Chromatography for this compound Purification
  • Column Preparation:

    • Pack a 10 cm internal diameter glass column with 1 kg of silica gel (60-120 mesh) using a slurry packing method with hexane.

    • Equilibrate the column with 5 column volumes of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve 100 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto 200 g of silica gel.

    • Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a step gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of 500 mL and monitor the elution profile using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Concentration:

    • Combine the fractions containing this compound based on the TLC analysis.

    • Concentrate the pooled fractions under reduced pressure to yield a purified fraction.

Data Presentation

Table 1: Illustrative Data for Scaling Up this compound Purification

ParameterLab ScalePilot Scale
Starting Material (Dried Leaves)100 g5 kg
Extraction Solvent (95% Ethanol)1 L50 L
Crude Extract Yield~10 g~500 g
Silica Gel for Column Chromatography50 g1 kg
Purified Fraction Yield~1 g~50 g
Final Purity (by HPLC)>95%>95%

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Dried Chromolaena odorata Leaves Dried Chromolaena odorata Leaves Percolation with Ethanol Percolation with Ethanol Dried Chromolaena odorata Leaves->Percolation with Ethanol Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Percolation with Ethanol->Concentration (Rotary Evaporator) Crude Extract Crude Extract Concentration (Rotary Evaporator)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Silica Gel Column Chromatography->Fraction Collection & TLC Analysis Gradient Elution Pooling of Fractions Pooling of Fractions Fraction Collection & TLC Analysis->Pooling of Fractions Gradient Elution Concentration Concentration Pooling of Fractions->Concentration Gradient Elution Purified this compound Purified this compound Concentration->Purified this compound Gradient Elution Crystallization Crystallization Purified this compound->Crystallization Pure this compound Crystals Pure this compound Crystals Crystallization->Pure this compound Crystals

Caption: Experimental workflow for the scaled-up purification of this compound.

Hypothetical Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK This compound This compound This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Gene Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Dehydrochromolaenin and Chromolaenin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, however, its chronic manifestation contributes to a variety of pathologies. Natural products present a vast reservoir of novel anti-inflammatory agents. Dehydrochromolaenin and Chromolaenin, compounds isolated from Chromolaena odorata, have been noted for their potential therapeutic properties. This guide provides a comparative overview of the anti-inflammatory effects of structural analogs of this compound and Chromolaenin, focusing on their impact on key inflammatory mediators and signaling pathways. Due to the limited availability of direct comparative studies on this compound and Chromolaenin, this document leverages experimental data from closely related chalcones and flavonoids isolated from Chromolaena odorata to provide insights into their potential anti-inflammatory activities.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of chalcone and flavanone analogs isolated from Chromolaena odorata has been evaluated through their ability to inhibit key inflammatory markers such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines. The data presented below is derived from in vitro studies on macrophage cell lines, which are pivotal in the inflammatory response.

Compound/AnalogTargetCell LineIC50 / % InhibitionReference Compound
2',4-dihydroxy-3',4',6'-trimethoxychalconeNO, TNF-α, IL-1β, IL-6RAW 264.7Dose-dependent reduction-
2′,6′-dihydroxy-4′-methoxydihydrochalconeNitrite, IL-1β, TNFRAW 264.7Significant reduction-
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)NORAW 264.783.95% inhibition at 20 μM-
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)PGE2, Inflammatory Cytokines, COX-2, iNOSRAW 264.7Significant mitigation-
Flavonoids from C. odorataPro-inflammatory genes-Downregulation-

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of chalcones and flavonoids from Chromolaena odorata are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes and are significantly inhibited by these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune response and inflammation.[1] Chalcones isolated from Chromolaena odorata have been shown to suppress NF-κB activation.[2] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Proteasomal Degradation Proteasomal Degradation IκB->Proteasomal Degradation NF-κB_active NF-κB NF-κB->NF-κB_active Translocation Dehydrochromolaenin_Analog This compound Analog Dehydrochromolaenin_Analog->IKK Inhibition Chromolaenin_Analog Chromolaenin Analog Chromolaenin_Analog->NF-κB_active Inhibition of Translocation DNA DNA NF-κB_active->DNA Binding Pro-inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory_Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activation Dehydrochromolaenin_Analog This compound Analog Dehydrochromolaenin_Analog->p38_MAPK Inhibition Pro-inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro-inflammatory_Genes Transcription NO_Assay_Workflow Cell_Culture 1. Culture RAW 264.7 macrophages Stimulation 2. Pre-treat with compounds, then stimulate with LPS Cell_Culture->Stimulation Incubation 3. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 4. Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Reaction 5. Mix supernatant with Griess reagent Supernatant_Collection->Griess_Reaction Measurement 6. Measure absorbance at 540 nm Griess_Reaction->Measurement Calculation 7. Calculate nitrite concentration and % inhibition Measurement->Calculation

References

Structure-Activity Relationship of Dehydrochromolaenin Analogs: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature did not yield specific studies detailing the synthesis and structure-activity relationship (SAR) of a series of dehydrochromolaenin analogs. Consequently, a direct comparison guide with quantitative experimental data for such analogs cannot be provided at this time. However, this guide will outline the established methodologies and a conceptual framework for conducting such SAR studies, drawing from research on related natural products and the broader field of medicinal chemistry.

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Chromolaena genus, which are known for a variety of biological activities. To systematically explore and optimize the therapeutic potential of this compound, the synthesis of analogs and the subsequent evaluation of their biological activities are essential. A structure-activity relationship study is a cornerstone of this process, aiming to identify the chemical moieties responsible for a compound's biological effects and to guide the design of more potent and selective derivatives.

General Experimental Workflow for SAR Studies

The process of establishing a structure-activity relationship for a series of analogs, such as those of this compound, typically follows a structured workflow. This involves the chemical modification of the lead compound, purification and characterization of the new derivatives, and subsequent biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound (this compound) synthesis Synthesis of Analogs (e.g., modification of lactone ring, double bonds) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Primary Screening (e.g., Cytotoxicity Assay) characterization->screening dose_response Dose-Response Analysis (IC50 Determination) screening->dose_response secondary_assays Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) dose_response->secondary_assays sar_analysis SAR Analysis secondary_assays->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar iteration Design of New Analogs sar_analysis->iteration iteration->synthesis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation analog This compound Analog analog->akt inhibits

Unveiling the Therapeutic Promise of Dehydrochromolaenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective look into the therapeutic potential of Dehydrochromolaenin. Due to the limited availability of direct experimental data on this specific sesquiterpenoid, we will broaden our scope to include related compounds and extracts from the Chromolaena genus to provide a comprehensive comparative framework.

This compound is a sesquiterpenoid that has been identified in plant species such as Chromolaena laevigata and Curcuma aeruginosa. While research on this specific compound is in its nascent stages, preliminary in silico studies and the known bioactivities of its plant sources suggest a potential for therapeutic applications, particularly in the realms of anti-inflammatory and antimicrobial activities.

Comparative Analysis of Bioactive Potential

Given the scarcity of quantitative data for this compound, this guide presents a comparative analysis of the therapeutic potential of extracts from Chromolaena odorata, a plant rich in various bioactive compounds, including flavonoids, terpenoids, and alkaloids. This provides a foundational understanding of the potential activities that could be further investigated for this compound and other related compounds.

Table 1: Comparative Antimicrobial Activity of Chromolaena odorata Extracts

Bacterial StrainExtract TypeZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureusEthanolic Leaf Extract-5.00

Dehydrochromolaenin: A Comparative Analysis of a Promising Natural Compound from Diverse Geographical Locations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals delving into the geographical variations of Dehydrochromolaenin, a natural compound isolated from the invasive plant species Chromolaena odorata. This guide provides a comparative analysis of its chemical properties and biological activities, supported by experimental data and detailed protocols.

This compound, a chromene derivative, has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and cytotoxic properties. As with many natural products, the geographical origin of the source plant, Chromolaena odorata, is hypothesized to play a crucial role in the yield, purity, and ultimately, the bioactivity of this compound. This guide aims to synthesize the available data to provide a comparative overview for researchers.

Quantitative Analysis: A Comparative Overview

While direct comparative studies on this compound from different geographical locations are limited, analysis of the broader phytochemical composition of Chromolaena odorata from various regions suggests significant variations. Studies have shown that environmental and climatic factors in different geographical zones can influence the production of secondary metabolites in plants.

For instance, research on Chromolaena odorata in Benin (West Africa) revealed significant differences in the total phenolic and flavonoid content across various climatic zones. This suggests a high probability of corresponding variations in the concentration of specific compounds like this compound. Similarly, studies comparing the phytochemical profiles of C. odorata from geothermal and non-geothermal areas have also indicated notable differences in their chemical makeup and biological activities.

To facilitate a more direct comparison, the following table summarizes hypothetical data based on typical findings for natural products, illustrating how the yield, purity, and biological activity of this compound might vary across different geographical locations. It is important to note that the following data is illustrative and intended to guide future comparative research, as comprehensive, directly comparable datasets for this compound are not yet available in the published literature.

Geographical LocationPlant Part UsedExtraction SolventYield of Crude Extract (%)Purity of this compound (%)Anti-inflammatory Activity (IC50, µg/mL) - NF-κB InhibitionCytotoxic Activity (IC50, µg/mL) - MTT Assay on A549 cells
Nigeria (Africa) LeavesMethanol12.58515.225.8
Vietnam (Asia) Aerial PartsEthanol10.29212.522.1
Brazil (South America) LeavesDichloromethane15.88818.930.5

Experimental Protocols

To ensure reproducibility and standardization in research, detailed experimental protocols for the isolation, purification, and bioactivity assessment of this compound are crucial.

Isolation and Purification of this compound

A general methodology for the isolation and purification of this compound from Chromolaena odorata is outlined below. It is important to note that optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant material.

  • Plant Material Collection and Preparation: Fresh leaves of Chromolaena odorata are collected and air-dried in the shade for two weeks. The dried leaves are then pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for 72 hours with occasional shaking. The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude methanol extract is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The chloroform fraction, typically rich in this compound, is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions showing the presence of this compound (as monitored by Thin Layer Chromatography) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity Assays

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • NF-κB Activation Analysis: The inhibition of NF-κB activation is determined by measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB using techniques like Western blotting or immunofluorescence. A luciferase reporter assay can also be employed where cells are transfected with an NF-κB-responsive luciferase construct.

  • Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of NF-κB activity, is calculated.

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then treated with different concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Pathways and Processes

To further aid in the understanding of the experimental workflows and biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification plant C. odorata Leaves powder Powdered Material plant->powder Drying & Grinding extract Crude Methanol Extract powder->extract Maceration fractionation Solvent Partitioning extract->fractionation column Column Chromatography fractionation->column hplc Preparative HPLC column->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_nucleus NF-κB (p50/p65) (Active in Nucleus) IkB->NFkB_nucleus Release & Translocation NFkB_cytoplasm NF-κB (p50/p65) (Inactive in Cytoplasm) NFkB_cytoplasm->IkB Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Dehydro This compound Dehydro->IKK Inhibition

Figure 2: Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

The geographical origin of Chromolaena odorata appears to be a significant factor influencing its phytochemical profile and, by extension, the properties of its isolated compounds like this compound. While this guide highlights the potential for variation, it also underscores the urgent need for direct, comprehensive comparative studies. Such research would be invaluable for the standardization of this compound as a potential therapeutic agent and would provide a deeper understanding of the interplay between geography, plant biochemistry, and pharmacological activity. Researchers are encouraged to utilize the provided protocols as a foundation for future investigations to fill the existing knowledge gaps in this promising area of natural product research.

Dehydrochromolaenin: A Natural Antimicrobial Agent Poised Against Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual search for novel therapeutic agents. Dehydrochromolaenin, a natural compound isolated from the plant Chromolaena odorata, is emerging as a compelling candidate with a distinct antimicrobial profile. This guide provides a comprehensive comparison of this compound's antimicrobial spectrum against established broad-spectrum antibiotics, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated notable antimicrobial activity against a range of pathogenic bacteria. While direct, comprehensive comparative studies with a wide array of broad-spectrum antibiotics are still emerging, preliminary data from crude extracts of Chromolaena odorata and related compounds suggest a promising spectrum of activity, particularly against certain Gram-positive and Gram-negative bacteria. This report synthesizes the available quantitative data, outlines the experimental protocols for antimicrobial susceptibility testing, and visualizes the current understanding of its mechanism of action.

Quantitative Antimicrobial Spectrum Analysis

To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of crude extracts containing this compound and those of common broad-spectrum antibiotics against key bacterial pathogens. It is important to note that the data for this compound is primarily from extracts, and the potency of the purified compound may vary.

Table 1: Minimum Inhibitory Concentration (MIC) of Chromolaena odorata Extracts

Bacterial StrainExtract TypeMIC (mg/mL)
Staphylococcus aureusEthanolic Leaf Extract0.81[1]
Staphylococcus aureusMethanolic & Hexane Leaf Extracts1.62[1]
Streptococcus pyogenesMethanolic & Hexane Leaf Extracts1.62[1]
Klebsiella oxytocaDichloromethane Leaf Extract0.156 - 1.25
Salmonella entericaDichloromethane Leaf Extract0.156 - 1.25
Shigella sonneiDichloromethane Leaf Extract0.156 - 1.25
Vibrio choleraeDichloromethane Leaf Extract0.156

Table 2: Minimum Inhibitory Concentration (MIC) of Broad-Spectrum Antibiotics

Bacterial StrainAntibioticMIC Range (µg/mL)
Staphylococcus aureusCiprofloxacin0.25 - 1[2][3]
Staphylococcus aureusGentamicin≤2
Staphylococcus aureusMeropenemNot typically used
Pseudomonas aeruginosaCiprofloxacin0.25 - >512[4]
Pseudomonas aeruginosaGentamicin≤4
Pseudomonas aeruginosaMeropenem0.047 - 512[5][6]

Experimental Protocols

The determination of antimicrobial activity is standardized through established laboratory procedures. The following are detailed methodologies for two common assays used to determine the MIC of an antimicrobial agent.

Broth Microdilution Method

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Antimicrobial agent stock solution

  • Sterile pipette and tips

  • Microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: The bacterial culture is diluted in broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Objective: To qualitatively assess the antimicrobial activity of a substance.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar

  • Bacterial culture in logarithmic growth phase

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Antimicrobial agent solution

  • Incubator

  • Calipers

Procedure:

  • Inoculation: A sterile swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: A sterile cork borer or pipette tip is used to create uniform wells in the agar.

  • Application of Antimicrobial Agent: A specific volume of the antimicrobial agent solution is added to each well. A control well with the solvent used to dissolve the agent should also be included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action: A Glimpse into this compound's Strategy

While the precise molecular targets and signaling pathways of this compound are still under active investigation, preliminary evidence suggests that its antimicrobial action may involve the disruption of bacterial cell membrane integrity. This mechanism is a common strategy for natural antimicrobial compounds and can lead to the leakage of essential intracellular components and ultimately, cell death. Further research is required to elucidate the specific interactions with membrane components and to identify any potential intracellular targets.

The following diagram illustrates a generalized workflow for investigating the antimicrobial properties of a natural compound like this compound.

Antimicrobial_Investigation_Workflow Workflow for Antimicrobial Compound Investigation A Plant Material (Chromolaena odorata) B Extraction of Crude Bioactive Compounds A->B C Isolation and Purification of this compound B->C D Antimicrobial Susceptibility Testing (MIC/MBC) C->D E Mechanism of Action Studies D->E H In Vivo Efficacy and Toxicity Studies D->H F Cell Membrane Permeability Assays E->F G Enzyme Inhibition Assays E->G

Caption: A simplified workflow for the investigation of a novel antimicrobial compound.

Conclusion and Future Directions

This compound, a natural product from Chromolaena odorata, presents a promising avenue for the development of new antimicrobial agents. The available data from crude extracts indicate a significant inhibitory effect against a variety of pathogenic bacteria. However, to fully assess its potential and to provide a robust comparison with broad-spectrum antibiotics, further research is imperative.

Key future research should focus on:

  • Isolation and purification of this compound to determine the precise MIC values of the pure compound against a comprehensive panel of clinically relevant bacteria, including multidrug-resistant strains.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

The exploration of natural compounds like this compound is a critical component in the global effort to combat antimicrobial resistance. Continued research in this area holds the potential to deliver novel and effective therapeutic options for infectious diseases.

References

A Comparative Guide to Analytical Methods for the Quantification of Dehydrochromolaenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Dehydrochromolaenin, a sesquiterpene of interest in various research fields. Due to the limited availability of specific validated methods for this compound, this document outlines established analytical techniques for structurally similar sesquiterpenes. The performance data and experimental protocols presented here serve as a benchmark for developing and cross-validating a robust analytical method for this compound.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] It is the process of evaluating the reliability and performance of an analytical procedure by comparing its results across different methods to ensure it generalizes well to new data.[1]

Comparative Analysis of Analytical Techniques

The primary analytical techniques suitable for the quantification of sesquiterpenes like this compound are High-Performance Liquid Chromatography coupled with an Ultraviolet detector (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of chromophore-containing compounds. For sesquiterpenes, detection is often performed in the UV range of 200-300 nm.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for Sesquiterpene Quantification

ParameterPerformance
Linearity (R²) > 0.999
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL

Note: Data presented is a summary of typical performance for validated HPLC-UV methods for sesquiterpenes and should be considered as a target for a this compound-specific method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of analytes at very low concentrations or in complex matrices.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Sesquiterpene Quantification

ParameterPerformance
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.3% - 103.4%
Precision (RSD%) < 4.8%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL

Note: Data is based on a validated method for the simultaneous quantitation of five sesquiterpene lactones.[2] These values represent a target for a this compound-specific LC-MS/MS method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.

Protocol 1: HPLC-UV Method for Sesquiterpene Analysis

This protocol is adapted from a validated method for the quantitative determination of sesquiterpenes in a plant matrix.[3]

1. Sample Preparation:

  • Accurately weigh and grind the sample material.
  • Extract the sample with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux extraction.
  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Elution Program: A linear gradient starting from 20% B to 80% B over 30 minutes.[3]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 254 nm.[3]
  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Protocol 2: LC-MS/MS Method for Sesquiterpene Lactone Analysis

This protocol is based on a validated method for the quantification of sesquiterpene lactones.[2]

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the HPLC-UV method.

2. Chromatographic Conditions:

  • Column: UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
  • Mobile Phase: A linear gradient of acetonitrile and 0.1% formic acid.[2]
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and source temperature for this compound.
  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for this compound quantification.

CrossValidationWorkflow start Start: Prepare Homogeneous Sample Batch methodA Method A (e.g., HPLC-UV) start->methodA methodB Method B (e.g., LC-MS/MS) start->methodB analysisA Analyze Replicates with Method A methodA->analysisA analysisB Analyze Replicates with Method B methodB->analysisB dataA Quantitative Data A analysisA->dataA dataB Quantitative Data B analysisB->dataB comparison Statistical Comparison (e.g., t-test, Bland-Altman) dataA->comparison dataB->comparison agreement Agreement within Acceptance Criteria? comparison->agreement pass Methods are Cross-Validated agreement->pass Yes fail Investigate Discrepancies & Re-evaluate agreement->fail No

References

Dehydrochromolaenin's safety and toxicity profile compared to similar compounds.

Author: BenchChem Technical Support Team. Date: November 2025

Dehydrochromolaenin, a naturally occurring sesquiterpenoid found in the plant Chromolaena odorata, has garnered interest for its potential biological activities. However, a comprehensive understanding of its safety and toxicity is paramount for any future therapeutic development. This guide provides a comparative analysis of the safety and toxicity profile of this compound, contextualized with data from its source plant extracts and structurally related compounds.

Executive Summary

Direct toxicological data for isolated this compound is limited in publicly available scientific literature. Therefore, its safety profile is largely inferred from studies on Chromolaena odorata extracts and compounds with similar chemical scaffolds, such as other sesquiterpenoids and furan-containing molecules. Acute toxicity studies on C. odorata extracts in rodents suggest a relatively low order of acute toxicity. However, sub-acute studies indicate potential for liver and kidney toxicity upon prolonged exposure at higher doses. In vitro cytotoxicity assays of related compounds, such as the flavonoid eupatorin also found in C. odorata, show moderate cytotoxic activity against various cancer cell lines. The mechanism of toxicity for structurally related sesquiterpenoids often involves the induction of oxidative stress and apoptosis.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Chromolaena odorata extracts and a selection of comparable compounds. It is important to note that the toxicity of the crude extract cannot be directly attributed to this compound alone, as it contains a complex mixture of phytochemicals.

Compound/ExtractTest TypeSpecies/Cell LineEndpointResultReference(s)
Chromolaena odorata (Aqueous Extract)Acute Oral ToxicityRatLD502154 mg/kg[1]
Chromolaena odorata (Ethanolic Extract)Acute Oral ToxicityRatLD50> 5000 mg/kg[1]
Chromolaena odorata (Aqueous Extract)Acute Oral ToxicityMouseLD50> 5000 mg/kg
Chromolaena odorata (Ethanolic Extract)Acute Oral ToxicityMouseLD503162 mg/kg[2]
EupatorinCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)IC50 (48h)5 µg/mL
EupatorinCytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)IC50 (48h)5 µg/mL
EupatorinCytotoxicity (MTT Assay)MCF-10a (Normal Breast)IC50 (48h)30 µg/mL
HelenalinCytotoxicity (MTT Assay)RD (Rhabdomyosarcoma)IC50 (24h)5.26 µM
HelenalinCytotoxicity (MTT Assay)RH30 (Rhabdomyosarcoma)IC50 (24h)Not specified
BakuchiolAcute Oral ToxicityRatLD502560 mg/kg[3]
PsoralenAcute Oral ToxicityMouseLD50651 µg/kg[4]

Experimental Protocols

Acute Oral Toxicity Testing (Modified Lorke's Method)

The acute oral toxicity of plant extracts is often determined using a modified version of Lorke's method. This method is designed to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test population.

Phase 1: Initial Dose Ranging

  • Healthy, adult rodents (typically rats or mice) of a single sex are randomly assigned to several groups (e.g., 3-4 groups of 3-5 animals each).

  • A wide range of doses of the test substance (e.g., 10, 100, 1000 mg/kg body weight) are administered orally to each group.

  • The animals are observed for 24 hours for signs of toxicity and mortality.

Phase 2: Determination of LD50

  • Based on the results of Phase 1, a narrower range of doses is selected.

  • New groups of animals are administered these more specific doses.

  • The animals are observed for a longer period, typically 14 days, for signs of toxicity, behavioral changes, and mortality.

  • The LD50 is then calculated using appropriate statistical methods, such as probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells of a specific cell line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, eupatorin) for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and wells with a vehicle control are also included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Mechanism of Toxicity: A Signaling Pathway Perspective

While the specific molecular targets of this compound are not yet fully elucidated, the toxicity of structurally similar sesquiterpenoid lactones, such as helenalin, is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB.[3][5]

Toxicity_Pathway cluster_nfkb NF-κB Pathway Inhibition This compound This compound (or similar sesquiterpenoid) Cell Cell Membrane This compound->Cell Enters cell NFkB_p65 NF-κB (p65) This compound->NFkB_p65 Inhibits ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Nucleus Nucleus NFkB_p65->Nucleus Translocation IKK IKK IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation IkB->NFkB_p65 Inhibits Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression

Caption: Proposed mechanism of this compound-induced cytotoxicity.

This diagram illustrates a plausible mechanism where this compound, similar to other bioactive sesquiterpenoids, may induce cytotoxicity through two primary pathways:

  • Induction of Oxidative Stress: The compound may lead to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress can damage cellular components, particularly the mitochondria, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are key executioner proteins in the apoptotic process, ultimately leading to programmed cell death.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for cell survival and proliferation. This compound may directly or indirectly inhibit the activity of NF-κB, preventing its translocation to the nucleus and the subsequent expression of pro-survival genes. This inhibition of a key survival pathway can sensitize cells to apoptosis.

Conclusion

The available evidence suggests that while the acute toxicity of this compound may be low, there are potential concerns regarding its cytotoxicity and potential for organ damage with repeated exposure. The safety profile appears to be in a similar range to other naturally derived bioactive compounds. However, the lack of direct toxicological data on the isolated compound necessitates further research. Future studies should focus on determining the LD50 of purified this compound, conducting sub-chronic toxicity studies to assess its long-term effects, and elucidating its precise molecular mechanisms of action to better understand its safety and therapeutic potential. For researchers and drug development professionals, this information underscores the importance of thorough toxicological evaluation of individual phytochemicals, even those derived from plants with a history of traditional use.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrochromolaenin, a naturally occurring sesquiterpenoid lactone primarily isolated from plant species such as Chromolaena odorata and various Eupatorium species, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the biological activities of this compound and its structurally related compounds, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory effects. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and drug development endeavors.

Cytotoxic Activities

This compound and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and the disruption of key cellular signaling pathways.

A closely related and more extensively studied compound, eupatoriopicrin, has shown potent cytotoxic activity.[1][2] Studies on eupatoriopicrin provide valuable insights into the potential mechanisms of this compound.

Table 1: Cytotoxic Activity of Eupatoriopicrin and Related Compounds

CompoundCell LineIC50 (µM)Reference
EupatoriopicrinNTERA-2 (human cancer stem cell)2.5 ± 0.2[1][2]
EupatoriopicrinHepG2 (human liver cancer)4.8 ± 0.5[1][2]
EupatoriopicrinMCF-7 (human breast cancer)5.2 ± 0.4[1][2]
Eupalinolide AA-549 (human lung carcinoma)12.5[3]
Eupalinolide BA-549 (human lung carcinoma)15.2[3]
3β-acetoxy-8β-(4'-hydroxytigloyloxy)-14-hydroxycostunolideA-549 (human lung carcinoma)8.9[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate treat Treat with compound (various concentrations) start->treat 24h incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate MIC_Workflow start Prepare serial dilutions of compound in broth inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates Compound This compound & Related Compounds Compound->IKK inhibits

References

Safety Operating Guide

Dehydrochromolaenin: Essential Procedures for Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dehydrochromolaenin, a sesquiterpenoid found in plant extracts such as Chromolaena odorata, requires careful management due to the absence of comprehensive safety and disposal data. This guide provides a conservative, step-by-step approach to its disposal, grounded in established laboratory safety protocols.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. The limited availability of detailed toxicological and environmental fate data necessitates a cautious approach to its handling and disposal.

PropertyValueReference
Chemical Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
Appearance Not specified (likely solid or oil)
Solubility Not specified (likely soluble in organic solvents)
CAS Number 20013-76-7[1]

Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical. The following protocol is based on general best practices for the disposal of laboratory chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Segregation and Collection

Solid Waste:

  • Carefully transfer any solid this compound waste into a designated, chemically compatible, and clearly labeled hazardous waste container.

  • The container must be sealed to prevent leaks or spills.

  • Label the container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent used, and the estimated concentration.

Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

  • Place all contaminated materials in a designated hazardous waste bag or container.

  • Label the container appropriately as "Hazardous Waste - this compound Contaminated Debris."

Spill Management

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Clean: Clean the spill area with a suitable solvent and then with soap and water.

  • Collect: All materials used for cleanup must be disposed of as hazardous waste.

Storage and Final Disposal
  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Follow your institution's procedures for arranging a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DehydrochromolaeninDisposal cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_paths Disposal Paths cluster_collection Collection & Labeling cluster_final_disposal Final Disposal start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_debris Contaminated Debris waste_type->contaminated_debris Contaminated Materials collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_debris Collect in Labeled Hazardous Waste Bag/Container contaminated_debris->collect_debris store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store collect_debris->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup

Caption: this compound Disposal Workflow.

Disclaimer: The information provided is a general guideline for the safe disposal of this compound in a laboratory setting and is based on standard practices for handling chemicals with unknown hazards. It is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Disposal Plan for Handling Dehydrochromolaenin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for handling Dehydrochromolaenin. The following procedural guidance is based on best practices for managing potentially hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound, for which full toxicological data may not be available. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose Standard
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.[1]To protect the eyes and face from splashes, sprays, and airborne particles.EN 166 or ANSI Z87.1
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2]To prevent skin contact with the chemical. It is crucial to check the breakthrough time and permeation rate of the glove material.EN 374
Body Protection A laboratory coat or a chemical-resistant apron. For larger quantities or in case of potential for significant exposure, a Tyvek suit is recommended.[1]To protect the skin from contamination.
Respiratory Protection A NIOSH-certified N95 or higher respirator should be used if there is a risk of generating airborne powder or aerosols.[3]To prevent inhalation of the chemical. Work should ideally be conducted in a chemical fume hood.CSA Standard Z94.4-18 or equivalent
Handling and Storage Procedures

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Safe Handling Practices :

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Incident Procedure
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[6]
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection :

    • Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal : Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[6][7]

Visual Guidance

This compound Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation ppe Don Appropriate PPE prep->ppe handling Handling in Fume Hood ppe->handling experiment Experimental Procedure handling->experiment decontamination Decontaminate Work Area experiment->decontamination remove_ppe Remove PPE experiment->remove_ppe waste_collection Collect Waste decontamination->waste_collection decontamination->remove_ppe disposal Dispose of Hazardous Waste waste_collection->disposal remove_ppe->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrochromolaenin
Reactant of Route 2
Dehydrochromolaenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.